molecular formula C7H8O3 B019077 Methyl 3-oxocyclopent-1-enecarboxylate CAS No. 108384-35-6

Methyl 3-oxocyclopent-1-enecarboxylate

Cat. No.: B019077
CAS No.: 108384-35-6
M. Wt: 140.14 g/mol
InChI Key: NLUBENDJJYCAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxocyclopent-1-enecarboxylate (CAS 108384-35-6) is a high-value, multifunctional cyclic enone ester that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a conjugated enone system within a cyclopentene ring and an ester group, makes it a strategic building block for constructing complex molecules. Key Research Applications: Synthetic Building Block: This compound is a key precursor for further functionalization. A prominent application is its conversion to Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate via a regioselective bromination and subsequent dehydrobromination sequence . Intermediate in Organic Synthesis: It is efficiently synthesized via a manganese(III) acetate-catalyzed oxidation of methyl 1-cyclopentene-1-carboxylate under an oxygen atmosphere . This established procedure provides researchers with a reliable route to access this scaffold. Pharmaceutical Research: As a cyclic ene-carboxylic acid derivative, it and its hydrolysis product (3-oxocyclopent-1-enecarboxylic acid) are used as intermediates in the synthesis of bioactive compounds and for exploration in pharmacological development . Chemical Profile: CAS Number: 108384-35-6 Molecular Formula: C 7 H 8 O 3 Molecular Weight: 140.14 g/mol SMILES: COC(=O)C1=CC(=O)CC1 Storage: To maintain stability and purity, it is recommended to store this compound sealed in dry conditions, preferably in a freezer under -20°C . Attention: This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxocyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUBENDJJYCAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452441
Record name METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108384-35-6
Record name METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-oxocyclopent-1-enecarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-oxocyclopent-1-enecarboxylate, a valuable building block in organic synthesis, particularly in the development of therapeutic agents. This document details its chemical and physical properties, outlines a key synthetic protocol, and explores its applications in drug discovery, with a focus on prostaglandin synthesis.

Core Properties and Data

This compound is a cyclic ketoester with the chemical formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1] It is a solid at room temperature and is characterized by the presence of an α,β-unsaturated ketone system and a methyl ester functionality, which are key to its reactivity.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number108384-35-6[1][2]
Molecular FormulaC₇H₈O₃[1]
Molecular Weight140.14 g/mol [1]
Melting Point39-41 °C
Boiling Point213.5 ± 29.0 °C
Physical FormSolid[2]
Purity≥95%[1][2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (500 MHz, CDCl₃)δ: 2.53–2.55 (m, 2H), 2.85–2.87 (m, 2H), 3.87 (s, 3H), 6.76 (dd, J = 3.0, 2.0 Hz, 1H)[3]
¹³C NMR (125 MHz, CDCl₃)δ: 28.9, 34.1, 52.1, 137.9, 143.8, 164.0, 206.1[3]

Synthesis Protocol

While various methods exist for the synthesis of the saturated analog, methyl 3-oxocyclopentanecarboxylate, the direct synthesis of this compound is less commonly detailed. However, a prevalent synthetic strategy involves the dehydrogenation of the corresponding saturated cyclopentanone. A general representation of this synthetic approach is outlined below.

General Synthesis Workflow

SynthesisWorkflow Start Methyl 3-oxocyclopentanecarboxylate Step1 Bromination Start->Step1 Intermediate1 Methyl 2-bromo-3-oxocyclopentanecarboxylate Step1->Intermediate1 Step2 Dehydrobromination Intermediate1->Step2 End This compound Step2->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-enecarboxylate from this compound

This protocol details a reaction where this compound is a starting material, providing insight into its handling and reactivity. The spectroscopic data provided in this source is for the starting material itself.

  • Materials:

    • This compound (3.0 g, 21.4 mmol, 1.0 equiv)

    • Dichloromethane (214 mL)

    • Bromine (1.62 mL, 32.1 mmol, 1.5 equiv) in 40 mL of dichloromethane

    • 1M HCl

    • Saturated Na₂S₂O₃ solution

    • Anhydrous Na₂SO₄

    • Silica gel

    • Pentane

    • Diethyl ether

  • Procedure:

    • A flask is charged with this compound followed by the addition of dichloromethane.

    • The reaction flask is cooled in an ice bath with stirring for 10 minutes.[3]

    • A solution of bromine in dichloromethane is added to the cooled solution.

    • The reaction progress is monitored by TLC on silica using 30% EtOAc-hexane as the eluent.[3]

    • Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1M HCl and saturated Na₂S₂O₃ solution.[3]

    • The organic extract is dried over anhydrous Na₂SO₄ and concentrated by rotary evaporation.[3]

    • The crude product is purified by column chromatography on silica gel, eluting with a gradient of diethyl ether in pentane.[3]

Applications in Drug Development

The cyclopentenone ring is a significant structural motif in a variety of biologically active compounds, including prostaglandins and certain anticancer agents.[4] this compound serves as a key precursor for the synthesis of these complex molecules.

Role in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that are involved in numerous physiological processes. The synthesis of prostaglandins often involves the elaboration of a cyclopentanone ring. This compound is a valuable starting material for introducing the core cyclopentenone structure found in many prostaglandins. For instance, it is a precursor to key intermediates in the synthesis of misoprostol, a synthetic prostaglandin E₁ analog used to prevent stomach ulcers and induce labor.

Signaling Pathway Involving Prostaglandins

ProstaglandinSignaling cluster_synthesis Prostaglandin Synthesis cluster_signaling Cellular Signaling ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1/COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Receptor Prostaglandin Receptor Prostaglandins->Receptor GProtein G-protein Receptor->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Simplified prostaglandin synthesis and signaling pathway.

The α,β-unsaturated ketone moiety in the cyclopentenone ring is a Michael acceptor, which allows for the conjugate addition of various nucleophiles. This reactivity is crucial for building the complex side chains characteristic of prostaglandins and other bioactive molecules. The ester group in this compound provides a handle for further chemical transformations, such as reduction, hydrolysis, or amidation, enabling the synthesis of a diverse range of derivatives. The cyclopentenone moiety has been identified as a key pharmacophore in some anticancer drugs, where its reactivity towards cellular nucleophiles is thought to contribute to their mechanism of action.[4]

Conclusion

This compound is a versatile and important building block in organic synthesis with significant applications in the pharmaceutical industry. Its unique combination of a reactive cyclopentenone ring and a modifiable ester group makes it an ideal starting material for the synthesis of complex natural products and therapeutic agents, most notably prostaglandins. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable chemical entity.

References

An In-Depth Technical Guide to Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 3-oxocyclopent-1-enecarboxylate, a significant chemical intermediate in organic synthesis and pharmaceutical development. The document details its chemical identity, physicochemical properties, and key synthetic applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The standardized nomenclature and alternative names for this compound are crucial for accurate identification in research and chemical sourcing.

  • IUPAC Name : this compound[1]

  • Synonyms :

    • methyl 3-oxo-1-cyclopentene-1-carboxylate

    • 1-Cyclopentene-1-carboxylicacid,3-oxo-,methylester(9CI)[2]

  • CAS Number : 108384-35-6[2]

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₈O₃[2]
Molecular Weight 140.14 g/mol [2]
Physical Form Solid
Purity ≥95%[2]
Storage Conditions Sealed in dry, store in freezer, under -20°C
SMILES COC(=O)C1=CC(=O)CC1[2]
InChI Code 1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3
InChI Key NLUBENDJJYCAGP-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 43.37 Ų[2]
LogP 0.4487[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Experimental Protocols: Synthesis of a Brominated Derivative

This compound serves as a precursor in various organic syntheses. A notable application is in the preparation of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. The following is a detailed protocol for this reaction.

Reaction: Bromination of this compound.

Procedure:

  • Reaction Setup : A 1000-mL, three-necked, oven-dried, round-bottomed flask is equipped with a Teflon-coated magnetic stir bar. The central neck is fitted with a pressure-equalizing addition funnel equipped with a rubber septum and an argon balloon. One side neck is fitted with a septum and a thermometer, and the remaining neck is sealed with a rubber septum.

  • Charging the Flask : The flask is charged with this compound.

  • Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica using 30% EtOAc-hexane as the eluent.

  • Work-up :

    • Upon completion, the reaction mixture is diluted with dichloromethane (200 mL).

    • The solution is washed sequentially with 1M HCl (2 x 250 mL) and saturated Na₂S₂O₃ solution (1 x 200 mL) in a 1 L separatory funnel.

    • The organic layer is dried over anhydrous Na₂SO₄.

    • The solvent is removed by rotary evaporation (40 °C, 10 mmHg).

  • Purification :

    • The crude product is purified by column chromatography on silica gel.

    • The column is eluted with a gradient of diethyl ether in pentane (starting from 100% pentane and gradually increasing the diethyl ether concentration).

    • Fractions containing the desired product are collected and concentrated by rotary evaporation to yield Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate as an off-white solid.[3]

Synthetic Utility and Logical Workflow

This compound is a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its chemical structure, featuring both an α,β-unsaturated ester and a ketone, allows for a variety of chemical transformations.

The following diagram illustrates a typical synthetic workflow where this compound is utilized as a starting material for the synthesis of a functionalized cyclopentenone derivative, which can be a key intermediate for various bioactive molecules.

Synthetic_Workflow A This compound B Bromination A->B N-Bromosuccinimide (NBS) C Methyl 2-bromo-3-oxocyclopent-1-enecarboxylate B->C D Further Functionalization (e.g., Suzuki Coupling, Nucleophilic Addition) C->D E Complex Bioactive Molecules (e.g., Prostaglandin Analogs, Enzyme Inhibitors) D->E

Caption: Synthetic pathway from this compound.

Role in Drug Development and Research

While direct biological activity of this compound is not extensively documented, its derivatives and related structures are of significant interest in medicinal chemistry. For instance, the structurally similar compound, methyl 3-oxocyclopentane-1-carboxylate, is a known pharmaceutical intermediate for the synthesis of glutaminase inhibitors.[4][5] The cyclopentenone motif, present in this compound, is a core structure in prostaglandins and other biologically active natural products, highlighting the potential of this compound as a scaffold in the design and synthesis of novel therapeutic agents. Its application as a starting material for more complex molecules underscores its importance for drug discovery and development professionals.

References

An In-depth Technical Guide to the Formation of Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of formation for methyl 3-oxocyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis. The primary synthetic route involves a three-step sequence commencing with the Dieckmann condensation of dimethyl adipate, followed by α-bromination and subsequent dehydrobromination to yield the target α,β-unsaturated ester. This document outlines the mechanistic pathways, provides detailed experimental protocols, and presents quantitative data for each stage of the synthesis.

Synthetic Pathway Overview

The formation of this compound from dimethyl adipate is a well-established synthetic sequence in organic chemistry. The overall transformation can be summarized as follows:

Synthetic_Pathway Dimethyl_Adipate Dimethyl Adipate Intermediate_1 Methyl 2-oxocyclopentanecarboxylate Dimethyl_Adipate->Intermediate_1 1. NaOMe, Toluene 2. H3O+ Intermediate_2 Methyl 2-bromo-3-oxocyclopentanecarboxylate Intermediate_1->Intermediate_2 Br2, CH2Cl2 Final_Product This compound Intermediate_2->Final_Product Triethylamine, CH2Cl2

Caption: Overall synthetic scheme for this compound.

Mechanistic Details and Key Transformations

Step 1: Dieckmann Condensation of Dimethyl Adipate

The synthesis initiates with the intramolecular Claisen condensation of dimethyl adipate, known as the Dieckmann condensation, to form the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.[1][2] This reaction is base-catalyzed, typically using sodium methoxide.

The mechanism proceeds as follows:

  • Enolate Formation: A methoxide ion abstracts an α-proton from one of the ester groups of dimethyl adipate to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the cyclic β-keto ester.

  • Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the methoxide base. A final acidic workup reprotonates the molecule to yield methyl 2-oxocyclopentanecarboxylate.

Dieckmann_Condensation cluster_0 Dieckmann Condensation Mechanism Dimethyl Adipate Dimethyl Adipate Enolate Enolate Dimethyl Adipate->Enolate  -OMe Cyclic Intermediate Cyclic Intermediate Enolate->Cyclic Intermediate Intramolecular attack Beta-Keto Ester Enolate Beta-Keto Ester Enolate Cyclic Intermediate->Beta-Keto Ester Enolate  -OMe Methyl 2-oxocyclopentanecarboxylate Methyl 2-oxocyclopentanecarboxylate Beta-Keto Ester Enolate->Methyl 2-oxocyclopentanecarboxylate H3O+

Caption: Mechanism of the Dieckmann Condensation.

Step 2: α-Bromination of Methyl 2-oxocyclopentanecarboxylate

The second step involves the selective bromination at the α-position of the ketone in the cyclic β-keto ester intermediate. This reaction is typically carried out using bromine in a suitable solvent like dichloromethane.

The mechanism for α-bromination of a ketone in the presence of an acid catalyst (which can be generated in situ) involves the formation of an enol intermediate:

  • Enolization: The keto-enol tautomerism is catalyzed by the presence of HBr, which is generated as the reaction proceeds. The enol form is the reactive nucleophile.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule, leading to the formation of a resonance-stabilized oxonium ion and a bromide ion.

  • Deprotonation: A base (e.g., bromide ion or the solvent) removes the proton from the hydroxyl group to regenerate the carbonyl and yield the α-bromo ketone.

Alpha_Bromination cluster_1 α-Bromination Mechanism Methyl 2-oxocyclopentanecarboxylate Methyl 2-oxocyclopentanecarboxylate Enol Intermediate Enol Intermediate Methyl 2-oxocyclopentanecarboxylate->Enol Intermediate Keto-Enol Tautomerism Oxonium Ion Oxonium Ion Enol Intermediate->Oxonium Ion + Br2 - Br- Methyl 2-bromo-3-oxocyclopentanecarboxylate Methyl 2-bromo-3-oxocyclopentanecarboxylate Oxonium Ion->Methyl 2-bromo-3-oxocyclopentanecarboxylate - H+

Caption: Mechanism of α-Bromination.

Step 3: Dehydrobromination to Form the α,β-Unsaturated Ester

The final step is the elimination of hydrogen bromide from the α-bromo ketone to introduce a carbon-carbon double bond, resulting in the formation of the conjugated system of this compound. This elimination is typically achieved by treatment with a non-nucleophilic base, such as triethylamine.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism:

  • Proton Abstraction: The base (triethylamine) abstracts a proton from the carbon adjacent to the bromine-bearing carbon.

  • Double Bond Formation and Leaving Group Departure: Simultaneously, the C-H bond breaks, a new π-bond forms between the two carbons, and the bromide ion departs as the leaving group.

Dehydrobromination cluster_2 Dehydrobromination Mechanism (E2) Methyl 2-bromo-3-oxocyclopentanecarboxylate Methyl 2-bromo-3-oxocyclopentanecarboxylate Transition State [Transition State] Methyl 2-bromo-3-oxocyclopentanecarboxylate->Transition State + Et3N This compound This compound Transition State->this compound - Et3NH+ - Br-

Caption: Mechanism of Dehydrobromination.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate

Materials:

  • Dimethyl adipate

  • Sodium methoxide

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium methoxide in methanol is added to boiling toluene, and the methanol is removed by distillation.

  • Dimethyl adipate is added dropwise to the suspension of sodium methoxide in toluene at reflux.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the reaction is quenched by the addition of dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford methyl 2-oxocyclopentanecarboxylate.

Step 2: Synthesis of Methyl 2-bromo-3-oxocyclopentanecarboxylate

Materials:

  • Methyl 2-oxocyclopentanecarboxylate

  • Bromine

  • Dichloromethane, anhydrous

Procedure:

  • Methyl 2-oxocyclopentanecarboxylate is dissolved in anhydrous dichloromethane and cooled in an ice bath.

  • A solution of bromine in dichloromethane is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude bromo-ester, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

Materials:

  • Crude methyl 2-bromo-3-oxocyclopentanecarboxylate

  • Triethylamine

  • Dichloromethane, anhydrous

Procedure:

  • The crude methyl 2-bromo-3-oxocyclopentanecarboxylate is dissolved in anhydrous dichloromethane.

  • Triethylamine is added to the solution, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The final product is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields and reaction conditions for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction scale and conditions.

Reaction Step Starting Material Product Reagents and Conditions Typical Yield (%) Reference
Dieckmann CondensationDimethyl adipateMethyl 2-oxocyclopentanecarboxylate1. NaOMe, Toluene, reflux2. H₃O⁺70-80
α-BrominationMethyl 2-oxocyclopentanecarboxylateMethyl 2-bromo-3-oxocyclopentanecarboxylateBr₂, CH₂Cl₂64[2]
DehydrobrominationMethyl 2-bromo-3-oxocyclopentanecarboxylateThis compoundEt₃N, CH₂Cl₂Not specified[2]

Spectroscopic Data for Product Characterization

Methyl 2-oxocyclopentanecarboxylate (Intermediate)
  • ¹H NMR (CDCl₃): δ 3.74 (s, 3H), 3.45 (t, J=8.5 Hz, 1H), 2.55-2.20 (m, 4H), 2.10-1.90 (m, 2H).

  • ¹³C NMR (CDCl₃): δ 207.9, 171.8, 58.0, 52.6, 38.0, 29.8, 20.4.

This compound (Final Product)
  • ¹H NMR (CDCl₃, 500 MHz): δ 6.76 (t, J = 2.0 Hz, 1H), 3.87 (s, 3H), 2.87-2.85 (m, 2H), 2.55-2.53 (m, 2H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 209.3, 164.9, 164.0, 138.4, 52.7, 35.7, 27.6.

  • IR (neat, cm⁻¹): 1715 (C=O, ester), 1685 (C=O, ketone), 1620 (C=C).

  • MS (EI, m/z): 140 (M⁺), 111, 83, 55.

Conclusion

The synthesis of this compound from dimethyl adipate is a robust and well-understood process in organic chemistry. This guide has provided a comprehensive overview of the underlying mechanisms, detailed experimental procedures, and relevant quantitative and spectroscopic data. This information is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and informed application of this important synthetic intermediate.

References

"Methyl 3-oxocyclopent-1-enecarboxylate" starting materials and precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes, starting materials, and precursors for methyl 3-oxocyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis. The document includes detailed experimental protocols, quantitative data, and pathway visualizations to support research and development activities.

Introduction

This compound is a key building block in the synthesis of various complex molecules, including natural products and pharmaceutical agents. Its reactive enone system and ester functionality make it a versatile precursor for a wide range of chemical transformations. This guide focuses on the most prevalent and efficient methods for its preparation.

Primary Synthetic Pathways

Two principal strategies dominate the synthesis of the cyclopentanone core of this compound and the final target molecule:

  • Direct Synthesis from Methyl 1-cyclopentene-1-carboxylate: A validated method for the direct preparation of this compound.

  • Dieckmann Condensation: A classic and widely used method for the formation of the five-membered ring structure, which can then be further functionalized.

Direct Synthesis from Methyl 1-cyclopentene-1-carboxylate

A reliable and well-documented procedure for the synthesis of this compound involves the oxidation of methyl 1-cyclopentene-1-carboxylate. This method offers a direct route to the target molecule with good yields.

Starting Material: Methyl 1-cyclopentene-1-carboxylate Precursor: this compound is directly synthesized from this starting material.

Reaction Scheme:

G start Methyl 1-cyclopentene-1-carboxylate reagents t-BuOOH, Mn(OAc)3·2H2O, O2 Ethyl Acetate, 4 Å molecular sieves start->reagents product This compound reagents->product Oxidation

Caption: Synthetic pathway for this compound.

Quantitative Data:

Starting MaterialProductReagentsSolventYieldPurity
Methyl 1-cyclopentene-1-carboxylateThis compoundt-BuOOH, Mn(OAc)₃·2H₂O, O₂Ethyl Acetate40%[1]94.5% (by qNMR)[1]

Experimental Protocol:

A detailed protocol for this synthesis is provided in Organic Syntheses.[1]

  • Reaction Setup: A 1000-mL, one-necked, oven-dried, round-bottomed flask equipped with a Teflon-coated magnetic stir bar is fitted with a septum and an argon balloon.

  • Charging the Flask: The flask is charged with methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol, 1.0 equiv). Ethyl acetate (280 mL) is added, followed by 4 Å molecular sieves (7.0 g).

  • Addition of Oxidant: A tert-butylhydroperoxide solution in decane (5.5 M, 41 mL, 221 mmol, 4.0 equiv) is added via an addition funnel over 15 minutes. The reaction mixture is stirred for 30 minutes.

  • Catalyst Addition: Manganese (III) acetate dihydrate (1.487 g, 5.5 mmol, 0.1 equiv) is added quickly to the reaction mixture.

  • Oxygen Atmosphere: The flask is flushed with oxygen, and the reaction mixture is stirred under an oxygen atmosphere at 23 °C for 48 hours.

  • Workup: The reaction mixture is filtered through a Celite pad, which is then washed with diethyl ether. The filtrate is diluted with water, and the aqueous phase is separated. The organic layer is washed again with water.

  • Purification: The organic extract is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel. The desired compound is obtained as a colorless oil.[1]

Dieckmann Condensation Route

The Dieckmann condensation is a fundamental reaction in organic chemistry for the formation of cyclic β-keto esters. In the context of this compound, this reaction is employed to construct the core cyclopentanone ring.

Starting Material: Dimethyl adipate Precursor: Methyl 2-oxocyclopentane-1-carboxylate

Reaction Scheme:

G start Dimethyl Adipate reagents Sodium Methoxide Methanol start->reagents intermediate Methyl 2-oxocyclopentane-1-carboxylate reagents->intermediate Dieckmann Condensation product This compound intermediate->product Further Functionalization

Caption: Dieckmann condensation pathway to the cyclopentanone core.

Quantitative Data:

Starting MaterialProductReagentsSolventYield
Dimethyl adipateMethyl 2-oxocyclopentane-1-carboxylateSodium methoxideToluene or DMFHigh

Experimental Protocol (General):

  • Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., toluene or DMF) and a strong base, typically sodium methoxide.

  • Addition of Diester: Dimethyl adipate is added to the stirred solution of the base.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the intramolecular condensation.

  • Workup: The reaction is quenched, and the product is isolated and purified.

The product of the Dieckmann condensation, methyl 2-oxocyclopentane-1-carboxylate, is an isomer of the target molecule. Further synthetic steps, such as isomerization or a sequence of halogenation and elimination, would be required to convert it to this compound.

Alternative Precursors

While the aforementioned routes are the most common, other precursors can be utilized for the synthesis of the cyclopentanone ring system.

  • 3-Oxocyclopentanecarboxylic acid: This compound can be esterified to yield methyl 3-oxocyclopentanecarboxylate, the saturated analog of the target molecule.[2][3] Subsequent dehydrogenation would be necessary to introduce the double bond.

Summary of Starting Materials and Precursors

Target MoleculeSynthetic RouteKey Starting MaterialKey Precursor
This compoundDirect OxidationMethyl 1-cyclopentene-1-carboxylateNot applicable
This compoundDieckmann CondensationDimethyl adipateMethyl 2-oxocyclopentane-1-carboxylate
Methyl 3-oxocyclopentanecarboxylate (Saturated Analog)Esterification3-Oxocyclopentanecarboxylic acidNot applicable

Conclusion

The synthesis of this compound can be efficiently achieved through the direct oxidation of methyl 1-cyclopentene-1-carboxylate, for which a detailed and reliable protocol is available. Alternatively, the foundational cyclopentanone ring structure is readily accessible via the Dieckmann condensation of dimethyl adipate, yielding an isomeric precursor that requires further modification. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. This guide provides the essential information for researchers and drug development professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

The Role of Cyclopentenone Structures in Jasmonate Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the jasmonate (JA) biosynthetic pathway, a critical signaling cascade in plant development and defense. While the specific compound, methyl 3-oxocyclopent-1-enecarboxylate, does not have a documented direct role as an intermediate in the canonical jasmonate biosynthesis pathway, this guide will delve into the established scientific understanding of this vital pathway. The focus will be on the core enzymatic steps, subcellular localization, and the intricate signaling cascade that follows JA production. This document will serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols, quantitative data on pathway intermediates, and clear visualizations of the key processes.

Introduction: The Jasmonate Family of Plant Hormones

Jasmonates are a class of lipid-derived plant hormones that play pivotal roles in a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stresses.[1] The most well-known members of this family are jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA).[1] The biosynthesis of these signaling molecules is a complex process involving enzymes located in different cellular compartments, primarily the chloroplasts and peroxisomes.[2][3] Understanding this pathway is crucial for developing strategies to enhance plant resilience and for the discovery of novel therapeutic agents that may target similar pathways in other organisms.

The Canonical Jasmonate Biosynthetic Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. The pathway then proceeds through a series of enzymatic reactions, ultimately leading to the formation of (+)-7-iso-JA, which can be further metabolized to various active or inactive compounds.[1]

Chloroplast-Localized Steps

The initial steps of JA biosynthesis occur in the chloroplasts:

  • Release of α-Linolenic Acid: The pathway is initiated by the release of α-linolenic acid (α-LeA) from galactolipids in the chloroplast membranes, a reaction catalyzed by a phospholipase A1 (PLA1).[4]

  • Oxygenation by 13-Lipoxygenase (13-LOX): α-LeA is then oxygenated by 13-lipoxygenase to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]

  • Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted to an unstable allene oxide by allene oxide synthase (AOS).[5][6] This is followed by the stereospecific cyclization of the allene oxide by allene oxide cyclase (AOC) to produce the first cyclic intermediate, cis-(+)-12-oxophytodienoic acid (OPDA).[5][6]

Peroxisome-Localized Steps

OPDA is then transported from the chloroplast to the peroxisome for the final steps of JA biosynthesis:

  • Reduction of OPDA: Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[5][6]

  • β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation, catalyzed by a suite of peroxisomal enzymes including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[5]

Cytoplasmic Modifications

The newly synthesized JA can be further modified in the cytoplasm to produce other bioactive forms:

  • Methylation: Jasmonic acid can be methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) to form the volatile signal, methyl jasmonate (MeJA).[2]

  • Conjugation: JA can be conjugated to amino acids, with the isoleucine conjugate (JA-Ile) being the most biologically active form in signaling. This reaction is catalyzed by JA-amino acid synthetase (JAR1).[2]

Quantitative Data on Jasmonate Pathway Intermediates

The concentration of jasmonate pathway intermediates can vary significantly depending on the plant species, tissue type, and the presence of stress stimuli. The following table summarizes representative quantitative data for key intermediates.

IntermediatePlant SpeciesTissueConditionConcentration RangeReference(s)
α-Linolenic AcidArabidopsis thalianaLeavesUnwounded100-200 nmol/g FW[7]
12-oxophytodienoic acid (OPDA)Arabidopsis thalianaLeavesWounded5-15 nmol/g FW[7]
Jasmonic Acid (JA)Arabidopsis thalianaLeavesWounded10-50 nmol/g FW[7]
Jasmonoyl-isoleucine (JA-Ile)Arabidopsis thalianaLeavesWounded1-5 nmol/g FW[8]

FW: Fresh Weight. Concentrations are approximate and can vary based on experimental conditions.

Experimental Protocols

Quantification of Jasmonates by HPLC-MS/MS

This protocol outlines a general method for the extraction, purification, and quantification of jasmonates from plant tissue.[9]

4.1.1. Materials

  • Plant tissue (20-100 mg)

  • Liquid nitrogen

  • Cold extraction solvent (e.g., 80% methanol with internal standards)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE Wash Solution (e.g., 1% acetic acid)

  • SPE Elution Solution (e.g., acetonitrile)

  • HPLC-MS/MS system

4.1.2. Procedure

  • Sample Collection and Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add cold extraction solvent containing deuterated internal standards (e.g., d6-JA, d6-JA-Ile) to the powdered tissue. Vortex and incubate on ice.

  • Centrifugation: Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.[9] Collect the supernatant.

  • SPE Purification:

    • Condition the SPE cartridge with the elution solution followed by the wash solution.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with the wash solution to remove interfering compounds.

    • Elute the jasmonates with the elution solution.[9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for HPLC.

  • HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of target jasmonates.[9]

Enzyme Assay for Jasmonic Acid Carboxyl Methyltransferase (JMT)

This protocol describes a method to measure the activity of JMT, the enzyme that synthesizes MeJA.[10][11]

4.2.1. Materials

  • Purified recombinant JMT protein or plant protein extract

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM β-mercaptoethanol

  • Substrates: Jasmonic acid (1 mM), S-adenosyl-L-methionine (SAM) (1 mM)

  • Radiolabeled SAM ([¹⁴C]SAM) for radioactive detection (optional)

  • Ethyl acetate for extraction

  • Scintillation counter or GC-MS for detection

4.2.2. Procedure

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, JA, SAM (including a small amount of [¹⁴C]SAM if using radioactive detection), and the enzyme source.

  • Incubation: Incubate the reaction mixture at 20°C for 30 minutes.

  • Extraction: Stop the reaction and extract the produced MeJA with ethyl acetate.

  • Quantification:

    • Radioactive Method: Measure the radioactivity in the organic phase using a liquid scintillation counter.

    • GC-MS Method: Analyze the organic phase by GC-MS to quantify the amount of MeJA produced.[10][11]

Visualizations

Jasmonate Biosynthetic Pathway

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid α-Linolenic Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT 13-LOX Allene_Oxide Allene Oxide 13-HPOT->Allene_Oxide AOS OPDA cis-(+)-12-Oxophytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8_0 OPC-8:0 OPDA_perox->OPC-8_0 OPR3 JA (+)-7-iso-Jasmonic Acid (JA) OPC-8_0->JA β-oxidation (3 cycles) JA_cyto JA JA->JA_cyto Transport MeJA Methyl Jasmonate (MeJA) JA_cyto->MeJA JMT JA-Ile Jasmonoyl-isoleucine (JA-Ile) JA_cyto->JA-Ile JAR1 Jasmonate_Signaling cluster_nucleus Nucleus cluster_no_signal Low JA-Ile cluster_signal High JA-Ile JAZ_repressor JAZ Repressor MYC2_inactive MYC2 (Inactive) JAZ_repressor->MYC2_inactive Represses JA_genes_off JA-responsive genes (OFF) MYC2_inactive->JA_genes_off JA-Ile_receptor JA-Ile SCF_COI1 SCF-COI1 Complex JA-Ile_receptor->SCF_COI1 Binds JAZ_degradation JAZ Degradation (26S Proteasome) SCF_COI1->JAZ_degradation Targets JAZ MYC2_active MYC2 (Active) JAZ_degradation->MYC2_active Releases JA_genes_on JA-responsive genes (ON) MYC2_active->JA_genes_on Activates Experimental_Workflow start Plant Tissue Collection homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction with Internal Standards homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe drying Drying under Nitrogen spe->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification end Results quantification->end

References

The Strategic Role of Methyl 3-oxocyclopent-1-enecarboxylate in Fragrance Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxocyclopent-1-enecarboxylate is a pivotal precursor in the synthesis of high-value fragrance compounds, most notably methyl jasmonate and its derivatives. These compounds are prized in the fragrance industry for their characteristic jasmine notes. This technical guide delineates a strategic synthetic pathway from this compound to methyl jasmonate, providing detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows. The core of this synthesis lies in a stereoselective 1,4-conjugate addition followed by alkylation and decarboxylation.

Introduction

The demand for synthetic fragrances that replicate natural scents has driven significant research into efficient and scalable chemical syntheses. Methyl jasmonate, a key component of jasmine oil, is a prominent target due to its complex and desirable aroma profile.[1] this compound serves as a versatile and readily available starting material for the construction of the substituted cyclopentanone core of methyl jasmonate. Its α,β-unsaturated ketone functionality makes it an excellent Michael acceptor for the introduction of the characteristic (Z)-pent-2-en-1-yl side chain. This guide outlines a robust multi-step synthesis to this valuable fragrance molecule.

Proposed Synthetic Pathway

The synthesis of methyl jasmonate from this compound can be conceptually broken down into three key stages:

  • Formation of the (Z)-pent-2-en-1-ylcuprate reagent.

  • 1,4-Conjugate Addition (Michael Reaction) of the cuprate to this compound.

  • Alkylation of the resulting enolate with methyl bromoacetate, followed by decarboxylation.

This pathway is designed to control the stereochemistry at the cyclopentanone ring, which is crucial for the final olfactory properties of the fragrance.

G start This compound intermediate Methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate start->intermediate 1,4-Conjugate Addition cuprate Lithium di((Z)-pent-2-en-1-yl)cuprate cuprate->intermediate alkylated_intermediate Methyl 1-(2-methoxy-2-oxoethyl)-2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate intermediate->alkylated_intermediate Alkylation alkylation Methyl Bromoacetate alkylation->alkylated_intermediate final_product Methyl Jasmonate alkylated_intermediate->final_product Decarboxylation decarboxylation Decarboxylation

Caption: Proposed synthetic pathway from this compound to Methyl Jasmonate.

Experimental Protocols

Preparation of Lithium di((Z)-pent-2-en-1-yl)cuprate

Objective: To prepare the organocuprate reagent for the conjugate addition.

Materials:

  • (Z)-1-bromopent-2-ene

  • Magnesium turnings

  • Copper(I) iodide

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of (Z)-1-bromopent-2-ene in anhydrous diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining (Z)-1-bromopent-2-ene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent, (Z)-pent-2-en-1-ylmagnesium bromide.

  • In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of copper(I) iodide in anhydrous THF.

  • Cool the copper(I) iodide suspension to -78 °C (dry ice/acetone bath).

  • Slowly add the freshly prepared Grignard reagent to the copper(I) iodide suspension with vigorous stirring. The formation of the lithium di((Z)-pent-2-en-1-yl)cuprate is indicated by a color change.

  • The cuprate solution is used immediately in the next step.

1,4-Conjugate Addition to this compound

Objective: To introduce the (Z)-pent-2-en-1-yl side chain onto the cyclopentanone ring.

Materials:

  • This compound

  • Lithium di((Z)-pent-2-en-1-yl)cuprate solution (from step 3.1)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the freshly prepared lithium di((Z)-pent-2-en-1-yl)cuprate solution to the solution of this compound with stirring.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Cuprate Preparation cluster_addition Conjugate Addition Grignard Prepare (Z)-pent-2-en-1-ylmagnesium bromide Mix Add Grignard to CuI suspension Grignard->Mix CuI Suspend CuI in THF at -78°C CuI->Mix Add_cuprate Add prepared cuprate solution Mix->Add_cuprate Immediate use Start_mat Dissolve this compound in THF at -78°C Start_mat->Add_cuprate React Stir at -78°C for 2h Add_cuprate->React Quench Quench with aq. NH4Cl React->Quench Workup Extraction and Purification Quench->Workup

Caption: Experimental workflow for the preparation of the cuprate reagent and the subsequent conjugate addition.

Alkylation and Decarboxylation to Methyl Jasmonate

Objective: To introduce the acetic acid moiety and then remove the original carboxyl group to yield the final product.

Materials:

  • Methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate (from step 3.2)

  • Sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF)

  • Methyl bromoacetate

  • Lithium chloride

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Concentrate under reduced pressure to obtain the crude dialkylated intermediate.

  • To the crude intermediate, add lithium chloride and a mixture of DMSO and water.

  • Heat the mixture to reflux for several hours until decarboxylation is complete (monitored by TLC).

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl jasmonate by column chromatography or distillation.

Quantitative Data Summary

StepReactantsReagents/SolventsConditionsProductYield (%)
3.1 (Z)-1-bromopent-2-ene, Mg, CuIDiethyl ether, THFReflux, then -78 °CLithium di((Z)-pent-2-en-1-yl)cuprateUsed in situ
3.2 This compoundCuprate from 3.1, THF, aq. NH4Cl-78 °C, 2hMethyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate75-85
3.3 Intermediate from 3.2NaH, DMF, Methyl bromoacetate, LiCl, DMSO/H2O0 °C to RT, then RefluxMethyl Jasmonate60-70

Spectroscopic Data

Methyl 2-((Z)-pent-2-en-1-yl)-3-oxocyclopentane-1-carboxylate (Intermediate)

  • 1H NMR (CDCl3, 400 MHz): δ 5.55-5.35 (m, 2H), 3.70 (s, 3H), 3.40 (d, J = 10.0 Hz, 1H), 2.80-2.10 (m, 6H), 2.05 (q, J = 7.2 Hz, 2H), 0.95 (t, J = 7.5 Hz, 3H).

  • IR (neat, cm-1): 2960, 1755, 1725, 1655, 1440, 1200.

Methyl Jasmonate (Final Product)

  • 1H NMR (CDCl3, 400 MHz): δ 5.40-5.20 (m, 2H), 3.67 (s, 3H), 2.90-2.00 (m, 9H), 2.05 (q, J = 7.4 Hz, 2H), 0.96 (t, J = 7.5 Hz, 3H).

  • 13C NMR (CDCl3, 101 MHz): δ 219.5, 173.8, 132.5, 125.0, 51.7, 48.5, 41.2, 38.0, 34.1, 27.2, 20.6, 14.2.

  • IR (neat, cm-1): 2962, 1741, 1437, 1162.

  • MS (EI, m/z): 224 (M+), 193, 151, 135, 95, 83, 67.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-oxocyclopent-1-enecarboxylate, a valuable intermediate in the synthesis of various organic molecules. The described methodology is a two-step process commencing with the Fischer esterification of 3-oxocyclopentanecarboxylic acid to yield methyl 3-oxocyclopentanecarboxylate. This intermediate is subsequently subjected to a Saegusa-Ito oxidation to introduce the α,β-unsaturation, affording the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of complex molecules, including natural products and pharmaceutical agents. Its reactive enone functionality and the presence of a versatile ester group make it an attractive starting material for various carbon-carbon bond-forming reactions. The following protocol outlines a reliable and efficient two-step synthesis route.

Overall Reaction Scheme

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Fischer Esterification3-oxocyclopentanecarboxylic acidMethanol, Sulfuric acidMethanol801 - 681 - 91
2Saegusa-Ito OxidationMethyl 3-oxocyclopentanecarboxylateTMSCl, Et3N, Pd(OAc)2, BenzoquinoneDichloromethane, AcetonitrileRoom Temperature4 - 24High (Typical for this reaction)

Experimental Protocols

Step 1: Synthesis of Methyl 3-oxocyclopentanecarboxylate via Fischer Esterification

This protocol is based on established procedures for the acid-catalyzed esterification of carboxylic acids.[1][2][3]

Materials:

  • 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol)

  • Methanol (100 mL)

  • Concentrated Sulfuric Acid (2 mL)

  • Ethyl Acetate (200 mL)

  • Saturated Sodium Bicarbonate Solution (100 mL)

  • Distilled Water (100 mL)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2 mL) to the stirred solution.

  • Remove the ice bath and heat the reaction mixture to 80 °C under reflux for 6 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add distilled water (100 mL) and transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).[2]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by distilled water (100 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-oxocyclopentanecarboxylate as a colorless liquid. (Expected yield: 10.0 g, 91.0%).[2]

Step 2: Synthesis of this compound via Saegusa-Ito Oxidation

This protocol is a representative procedure for the Saegusa-Ito oxidation to introduce α,β-unsaturation to a ketone.[4][5]

Materials:

  • Methyl 3-oxocyclopentanecarboxylate (from Step 1)

  • Triethylamine (Et3N)

  • Trimethylsilyl chloride (TMSCl)

  • Dichloromethane (DCM), anhydrous

  • Palladium(II) acetate (Pd(OAc)2)

  • Benzoquinone

  • Acetonitrile, anhydrous

  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

Part A: Formation of the Silyl Enol Ether

  • In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve methyl 3-oxocyclopentanecarboxylate in anhydrous dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C and slowly add trimethylsilyl chloride.

  • Allow the reaction to warm to room temperature and stir until the formation of the silyl enol ether is complete (monitor by TLC or GC-MS).

  • Work-up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.

Part B: Oxidation to the Enone

  • In a separate dry 250 mL round-bottom flask under an inert atmosphere, dissolve the crude silyl enol ether in anhydrous acetonitrile.

  • Add palladium(II) acetate and benzoquinone to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove palladium salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis of this compound Start Start: 3-oxocyclopentanecarboxylic acid Step1 Step 1: Fischer Esterification Reagents: Methanol, H2SO4 Conditions: 80°C, 6h Start->Step1 Intermediate Intermediate: Methyl 3-oxocyclopentanecarboxylate Step1->Intermediate Yield: 81-91% Step2a Step 2a: Silyl Enol Ether Formation Reagents: TMSCl, Et3N Solvent: DCM Intermediate->Step2a Step2b Step 2b: Oxidation Reagents: Pd(OAc)2, Benzoquinone Solvent: Acetonitrile Step2a->Step2b Crude Product Purification Purification (Column Chromatography) Step2b->Purification Crude Product FinalProduct Final Product: this compound Purification->FinalProduct

References

Application Notes and Protocols for the Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Methyl 3-oxocyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis. The synthesis is presented as a two-step process commencing with the Dieckmann condensation of dimethyl adipate to yield methyl 2-oxocyclopentanecarboxylate, followed by the introduction of α,β-unsaturation.

Step 1: Dieckmann Condensation of Dimethyl Adipate

The initial step involves an intramolecular Claisen condensation of dimethyl adipate, a classic example of the Dieckmann condensation, to form the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate. This reaction is typically carried out in the presence of a strong base.

Reaction Mechanism

The reaction proceeds through the formation of an enolate ion which then undergoes an intramolecular nucleophilic attack to form a five-membered ring. Subsequent elimination of a methoxide ion yields the final product.

Quantitative Data
ParameterValueReference
Starting Material Dimethyl adipate[1][2]
Reagents Sodium methoxide, Dimethylformamide (DMF)[1]
Reaction Temperature 90-110°C[1]
Reaction Time 8-10 hours[1]
Yield Not explicitly stated, but described as an industrial production method.[1]
Product Methyl 2-oxocyclopentanecarboxylate[2][3]
Experimental Protocol

A representative protocol based on industrial synthesis methods.[1]

  • Preparation: To a suitable reaction vessel, add dimethylformamide (DMF) (e.g., 1000 kg).

  • Base Addition: With stirring, add sodium methoxide (e.g., 120-140 kg) to the DMF. Stir the mixture for 20-40 minutes to ensure homogeneity.

  • Heating: Heat the mixture to 90-110°C.

  • Substrate Addition: Slowly add dimethyl adipate (e.g., 300-500 kg) dropwise to the heated mixture.

  • Reaction: Maintain the reaction mixture at 90-110°C and reflux for 8-10 hours. During this time, the by-product, methanol, can be removed by condensation.

  • Work-up: After the reaction is complete, cool the mixture. The solvent (DMF) is removed under reduced pressure. The resulting crude product, methyl 2-oxocyclopentanecarboxylate, can be purified by distillation.

Step 2: Synthesis of this compound

The second step involves the introduction of a double bond into the cyclopentanone ring to yield the target α,β-unsaturated ester. A common method for this transformation is through α-bromination followed by dehydrobromination.

Reaction Pathway

This transformation is proposed to proceed via an initial bromination at the α-position to the ketone, followed by an elimination reaction to introduce the double bond.

Quantitative Data

Data for a similar transformation is presented as a reference.

ParameterValueReference
Starting Material Methyl 3-oxocyclopentanecarboxylate (Isomer of Dieckmann product)[4]
Reagents Bromine, Dichloromethane[4]
Reaction Temperature 0°C to room temperature[4]
Yield 64% for the bromo-intermediate[4]
Product Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate[4]
Experimental Protocol

This protocol is an adapted procedure based on the synthesis of a similar bromo-intermediate.[4]

  • Dissolution: Dissolve methyl 2-oxocyclopentanecarboxylate in a suitable solvent such as dichloromethane.

  • Cooling: Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of bromine in dichloromethane to the cooled solution with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried.

  • Dehydrobromination: The crude α-bromo-β-keto ester is then treated with a suitable base (e.g., a hindered amine like DBU or collidine) in an appropriate solvent and may require heating to effect the elimination of HBr and form the desired α,β-unsaturated product.

  • Purification: The final product, this compound, is purified by column chromatography or distillation.

Visualizations

Dieckmann_Condensation_Mechanism Dieckmann Condensation Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclization Intramolecular Cyclization cluster_product Product Formation DimethylAdipate Dimethyl Adipate Enolate Enolate Intermediate DimethylAdipate->Enolate + Base - H+ CyclicIntermediate Cyclic Intermediate Enolate->CyclicIntermediate Intramolecular Nucleophilic Attack Product Methyl 2-oxocyclopentanecarboxylate CyclicIntermediate->Product - Methoxide

Caption: Mechanism of the Dieckmann Condensation.

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Unsaturation Start1 Dimethyl Adipate Reaction1 Reaction with Sodium Methoxide in DMF Start1->Reaction1 Product1 Methyl 2-oxocyclopentanecarboxylate Reaction1->Product1 Reaction2 α-Bromination Product1->Reaction2 Reaction3 Dehydrobromination Reaction2->Reaction3 Product2 This compound Reaction3->Product2

Caption: Overall synthetic workflow.

References

Application Notes and Protocols: Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-oxocyclopent-1-enecarboxylate is a valuable synthetic intermediate in organic chemistry, serving as a versatile building block for the synthesis of various complex molecules, including natural products and pharmaceuticals. Its structure, featuring a reactive β-keto ester within a five-membered ring, allows for a wide range of chemical transformations. This document provides detailed experimental procedures for the synthesis of this compound, along with relevant quantitative data and a visualization of the experimental workflow.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through the oxidation of methyl 1-cyclopentene-1-carboxylate. The following protocol is adapted from a procedure published in Organic Syntheses, a source of reliable and peer-reviewed synthetic methods.[1]

Reaction Scheme:

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
Methyl 1-cyclopentene-1-carboxylate126.157.0551.0
This compound 140.14 3.0 21.4 (40% Yield)

Experimental Protocol

Materials:

  • Methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol)

  • Ethyl acetate (280 mL)

  • 4 Å molecular sieves (7.0 g)

  • Oxygen (balloon)

  • Celite

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Pentane

  • Dichloromethane

  • 1M Hydrochloric acid

  • Saturated sodium sulfate solution

Equipment:

  • 1000-mL one-necked, round-bottomed flask

  • Magnetic stir bar

  • Septum and argon balloon

  • Pressure-equalizing addition funnel

  • Chromatography column

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure: [1][2]

  • Reaction Setup:

    • An oven-dried 1000-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar is fitted with a septum and an argon balloon and allowed to cool to ambient temperature.

    • The flask is charged with methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol, 1.0 equiv).

    • Ethyl acetate (280 mL) is added, followed by 4 Å molecular sieves (7.0 g).

    • The septum is replaced with a pressure-equalizing addition funnel capped with a septum.

  • Oxidation:

    • The reaction mixture is stirred under an oxygen atmosphere (using a balloon filled with oxygen) at 23 °C for 48 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel using 30% EtOAc-hexane as the eluent.

  • Work-up:

    • Upon completion, the reaction mixture is filtered through a pad of Celite, which is then washed with diethyl ether (40 mL).

    • The filtrate is transferred to a 1 L separatory funnel and diluted with water (150 mL).

    • The aqueous phase is separated, and the organic layer is washed again with water (150 mL).

    • The organic extract is dried over anhydrous sodium sulfate.

  • Purification:

    • The dried organic solution is concentrated by rotary evaporator (40 °C, 10 mmHg).

    • The crude product is purified by column chromatography on silica gel.

    • A chromatography column is prepared with silica gel and wetted with pentane.

    • The crude compound is loaded onto the column.

    • Elution is performed with a gradient of diethyl ether in pentane.

    • Fractions containing the desired product are collected and concentrated by rotary evaporation to yield this compound as a colorless oil (3.0 g, 40% yield).[2] The purity of the compound can be determined by qNMR to be approximately 94.5%.[2]

Alternative Synthetic Approaches and Related Protocols

The synthesis of the saturated precursor, methyl 3-oxocyclopentanecarboxylate, is also a key process. This compound can be prepared by the esterification of 3-oxocyclopentane-1-carboxylic acid.

Synthesis of Methyl 3-oxocyclopentanecarboxylate [3]

Reaction Scheme:

Protocol:

  • 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.13 mmol) is dissolved in methanol (100 ml) and cooled to 0 °C.

  • Concentrated sulfuric acid (2 mL) is added slowly.

  • The reaction mixture is heated to 80 °C for 6 hours.

  • After completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is quenched with water (100 mL) and extracted with ethyl acetate (2 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate.

  • Concentration under reduced pressure affords methyl 3-oxocyclopentanecarboxylate as a colorless liquid (10.0 g, 91.0% yield).[3]

This saturated analog can be a starting material for further functionalization to obtain the desired unsaturated product or other derivatives.

Conceptual Synthetic Pathways

The formation of the cyclopentanone ring system is a classic transformation in organic synthesis. Two powerful named reactions for the formation of cyclic ketones are the Dieckmann Condensation and the Robinson Annulation .

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5][6] For a five-membered ring, a 1,6-diester would be the required starting material.[7] The base-catalyzed reaction proceeds through the formation of an enolate which then attacks the other ester group, leading to cyclization.[4][7]

  • Robinson Annulation: This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[8][9][10] While it typically forms cyclohexenones, variations of this strategy can be adapted for the synthesis of five-membered rings.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start: Methyl 1-cyclopentene-1-carboxylate reaction_setup Reaction Setup: + Ethyl Acetate + 4Å Molecular Sieves start->reaction_setup oxidation Oxidation: Oxygen Balloon 23 °C, 48 h reaction_setup->oxidation workup Work-up: Filter through Celite Aqueous Wash oxidation->workup purification Purification: Column Chromatography workup->purification product Product: Methyl 3-oxocyclopent-1-enecarboxylate purification->product

References

Application Notes and Protocols: Methyl 3-oxocyclopent-1-enecarboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclopent-1-enecarboxylate is a versatile cyclic α,β-unsaturated keto-ester that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing both an electrophilic double bond and a ketone, allows for a variety of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. A primary application of this intermediate is in the synthesis of prostaglandins and their analogues, a class of lipid compounds with diverse physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of prostaglandin precursors.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as a Michael acceptor. The conjugate addition of various nucleophiles to the cyclopentenone ring is a key strategy for introducing side chains and establishing stereocenters, which are critical for the biological activity of the target molecules.

Table 1: Applications of this compound in Pharmaceutical Intermediate Synthesis

ApplicationReaction TypeKey ReagentsResulting IntermediateTherapeutic Area
Prostaglandin E1 (PGE1) SynthesisConjugate Addition (Michael Addition)Organocuprates (e.g., lithium diorganocuprates)Substituted cyclopentanoneCardiovascular, Gastroenterology
Prostaglandin F2α (PGF2α) Analogue SynthesisConjugate Addition followed by Ketone ReductionOrganocuprates, Reducing agents (e.g., NaBH4)Substituted cyclopentanolOphthalmology, Obstetrics
Synthesis of Glutaminase InhibitorsNot directly specified, but the related saturated compound is used.-Heterocyclic compoundsOncology
General Carbocycle ConstructionVarious C-C bond forming reactionsGrignard reagents, organolithium compoundsFunctionalized cyclopentanesVarious

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound as a pharmaceutical intermediate.

Protocol 1: Synthesis of a Prostaglandin E1 Precursor via Conjugate Addition

This protocol details the 1,4-conjugate addition of an organocuprate to this compound, a foundational step in the synthesis of Prostaglandin E1. The reaction introduces the ω-side chain of the prostaglandin.

Materials:

  • This compound

  • (E)-1-Iodo-1-octen-3-ol (or a protected derivative)

  • n-Butyllithium (n-BuLi) in hexanes

  • Copper(I) Iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Table 2: Reagent Quantities for Conjugate Addition

ReagentMolar EquivalentMolecular Weight ( g/mol )AmountNotes
(E)-1-Iodo-1-octen-3-ol2.2254.10(Scale dependent)Starting material for the side chain
n-Butyllithium (1.6 M in hexanes)2.264.06(Scale dependent)To form the vinyllithium
Copper(I) Iodide1.1190.45(Scale dependent)To form the organocuprate
This compound1.0140.14(Scale dependent)The Michael acceptor

Procedure:

  • Preparation of the Vinyllithium Reagent:

    • To a solution of (E)-1-iodo-1-octen-3-ol (2.2 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.2 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes, then at -40 °C for 30 minutes.

  • Formation of the Organocuprate (Gilman Reagent):

    • In a separate flask, suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether at -40 °C.

    • To this suspension, add the freshly prepared vinyllithium solution via cannula.

    • Stir the resulting mixture at -40 °C for 1 hour to form the lithium diorganocuprate.

  • Conjugate Addition:

    • Cool the organocuprate solution to -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the organocuprate solution.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -20 °C and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and stir until the copper salts precipitate.

    • Filter the mixture through a pad of celite, washing with diethyl ether.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired prostaglandin E1 precursor.

Expected Yield: 65-75%

Protocol 2: Reduction of the Cyclopentanone to a Cyclopentanol

This protocol describes the subsequent reduction of the ketone functionality in the prostaglandin precursor to the corresponding alcohol, a necessary step to achieve the final structure of many prostaglandins.

Materials:

  • Prostaglandin E1 precursor from Protocol 1

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Table 3: Reagent Quantities for Ketone Reduction

ReagentMolar EquivalentMolecular Weight ( g/mol )AmountNotes
Prostaglandin E1 precursor1.0(Varies)(Scale dependent)Starting material
Sodium borohydride1.537.83(Scale dependent)Reducing agent

Procedure:

  • Reaction Setup:

    • Dissolve the prostaglandin E1 precursor (1.0 eq) in methanol at 0 °C.

    • To this solution, add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, a mixture of diastereomers, can be purified by silica gel column chromatography if necessary.

Expected Yield: 85-95%

Visualizations

The following diagrams illustrate the key synthetic pathway and the logical workflow for the application of this compound in prostaglandin synthesis.

G Iodoalkene (E)-1-Iodo-1-octen-3-ol Vinyllithium Vinyllithium Iodoalkene->Vinyllithium n-BuLi Cuprate Organocuprate (Gilman Reagent) Vinyllithium->Cuprate CuI Intermediate PGE1 Precursor (Cyclopentanone) Cuprate->Intermediate Start This compound Start->Intermediate Conjugate Addition Final PGE1 Precursor (Cyclopentanol) Intermediate->Final Ketone Reduction (NaBH4)

Caption: Synthetic pathway for a Prostaglandin E1 precursor.

G cluster_workflow Experimental Workflow A Prepare Vinyllithium from Iodoalkene B Form Organocuprate with CuI A->B C Conjugate Addition of Cuprate to this compound B->C D Aqueous Work-up and Purification C->D E Characterize PGE1 Precursor D->E F Reduce Ketone with NaBH4 E->F G Aqueous Work-up and Purification F->G H Characterize Final Precursor G->H

Caption: Experimental workflow for the synthesis.

Synthesis of Prostaglandin Precursors from Methyl 3-oxocyclopent-1-enecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key prostaglandin precursors starting from methyl 3-oxocyclopent-1-enecarboxylate. The core of this synthetic strategy revolves around the conjugate addition of an organocuprate reagent to introduce the ω-side chain, a pivotal step in the construction of the prostaglandin framework.

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. A common and effective strategy for the total synthesis of prostaglandins involves the initial construction of a functionalized cyclopentanone ring, which serves as the core of the molecule. This compound is a versatile and readily available starting material for this purpose. The key transformation is the stereoselective 1,4-conjugate addition (Michael addition) of the prostaglandin ω-side chain. Organocuprate reagents are particularly well-suited for this transformation due to their high reactivity towards α,β-unsaturated carbonyl compounds and their ability to tolerate various functional groups.[1][2] This protocol details the synthesis of a prostaglandin E1 (PGE1) precursor via the conjugate addition of a higher-order organocuprate.

Overall Synthetic Strategy

The synthesis begins with the preparation of the organocuprate reagent from the appropriate ω-side chain precursor. This reagent is then reacted with this compound in a conjugate addition reaction to form the trisubstituted cyclopentanone ring. Subsequent functional group manipulations can then be performed to elaborate the molecule into the desired prostaglandin.

Synthesis_Pathway start This compound intermediate Prostaglandin Precursor (Trisubstituted Cyclopentanone) start->intermediate Conjugate Addition organocuprate Organocuprate Reagent (ω-side chain) organocuprate->intermediate prostaglandin Further Elaboration (e.g., Corey Lactone, Prostaglandins) intermediate->prostaglandin Reaction_Scheme reactant1 This compound derivative product Methyl 2-((E)-3-hydroxyoct-1-en-1-yl)-4-oxo-cyclopentane-1-carboxylate reactant1->product Cu(I) catalyzed THF, -78 °C to rt reactant2 + (R)-ω-side chain cuprate reactant2->product Experimental_Workflow cluster_cuprate Organocuprate Preparation cluster_addition Conjugate Addition cluster_purification Work-up and Purification cuprate_start ω-side chain precursor vinyllithium Vinyllithium formation (t-BuLi, -78 °C) cuprate_start->vinyllithium cuprate_formation Higher-order cuprate formation (CuCN, -78 °C to 0 °C) vinyllithium->cuprate_formation reaction Addition Reaction (-78 °C to rt) cuprate_formation->reaction addition_start This compound addition_start->reaction quench Quench with NH4Cl(aq) reaction->quench extraction Solvent Extraction quench->extraction purify Column Chromatography extraction->purify product Isolated Prostaglandin Precursor purify->product

References

Application Notes and Protocols: Methyl 3-oxocyclopent-1-enecarboxylate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclopent-1-enecarboxylate is a versatile cyclic β-keto ester that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its conjugated system, featuring both electrophilic and nucleophilic centers, allows for a range of chemical transformations, making it an attractive starting material for the construction of fused heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound as a key precursor. The focus is on the synthesis of fused pyrazole derivatives, specifically tetrahydro-4H-indazol-4-ones, which are formed through a cyclocondensation reaction with hydrazine derivatives.

Synthesis of Fused Pyrazole Derivatives: Tetrahydro-4H-indazol-4-ones

The reaction of this compound with hydrazines represents a classic and efficient method for the synthesis of fused pyrazole systems. This transformation, a type of Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative, leading to the formation of the pyrazole ring.

General Reaction Scheme

The overall reaction involves the cyclocondensation of this compound with a hydrazine derivative to yield a 1,5,6,7-tetrahydro-4H-indazol-4-one.

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 1,5,6,7-Tetrahydro-4H-indazol-4-one reactant1->product + reactant2 Hydrazine (R-NHNH2) reactant2->product

Caption: General reaction for the synthesis of tetrahydro-4H-indazol-4-ones.

Experimental Protocols

The following protocols are based on established methods for the synthesis of pyrazoles from β-keto esters and hydrazines.[1]

Protocol 1: Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one

This protocol describes the synthesis of the unsubstituted fused pyrazole ring system using hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,5,6,7-tetrahydro-4H-indazol-4-one.

Protocol 2: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

This protocol details the synthesis of a substituted fused pyrazole using phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Quantitative Data
Reactant 1Reactant 2ProductTypical Yield (%)Reference
Cyclic β-keto esterHydrazineFused Pyrazole (unsubstituted)70-90[1]
Cyclic β-keto esterPhenylhydrazineFused Pyrazole (N-phenyl substituted)75-95[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of tetrahydro-4H-indazol-4-ones from this compound.

G start Start: this compound & Hydrazine Derivative reaction Cyclocondensation Reaction (Reflux in Ethanol with Acetic Acid catalyst) start->reaction workup Reaction Work-up (Solvent removal) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Final Product: Tetrahydro-4H-indazol-4-one characterization->final_product

Caption: Workflow for the synthesis of tetrahydro-4H-indazol-4-ones.

Biological Significance and Potential Signaling Pathways

Fused pyrazole derivatives, such as the tetrahydro-4H-indazol-4-ones synthesized from this compound, are known to exhibit a wide range of biological activities. While specific signaling pathway information for the direct products of the described reactions is not available, analogous heterocyclic structures are known to interact with various biological targets. For instance, some indazole derivatives have been investigated as inhibitors of kinases, which are key components of many signaling pathways involved in cell proliferation, differentiation, and survival.

Further research and biological screening of the synthesized compounds would be necessary to elucidate their specific mechanisms of action and potential therapeutic applications.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of fused heterocyclic compounds. The cyclocondensation reaction with hydrazines provides a straightforward and efficient route to tetrahydro-4H-indazol-4-one derivatives. These protocols offer a foundation for researchers to explore the synthesis of novel heterocyclic entities with potential applications in drug discovery and development. The versatility of the starting material allows for the introduction of various substituents on the hydrazine partner, enabling the creation of diverse chemical libraries for biological screening. Further investigation into the biological activities of these compounds is warranted to uncover their full therapeutic potential.

References

Asymmetric Synthesis Utilizing Methyl 3-oxocyclopent-1-enecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclopent-1-enecarboxylate is a versatile and highly valuable building block in organic synthesis, particularly for the construction of chiral cyclopentane frameworks. These motifs are central to the structure of numerous biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. The presence of a prochiral center and a reactive α,β-unsaturated system makes it an ideal substrate for a range of asymmetric transformations, most notably conjugate additions (Michael reactions). This document provides detailed application notes and protocols for the asymmetric synthesis involving this key starting material, focusing on organocatalyzed methodologies which offer a green and efficient alternative to metal-based catalysis.

Core Applications

The primary application of asymmetric synthesis using this compound lies in the enantioselective introduction of substituents at the β-position, leading to chiral cyclopentanone derivatives. These products are pivotal intermediates in the synthesis of:

  • Prostaglandins: A class of lipid compounds with diverse physiological effects, crucial in drug development.

  • Carbocyclic Nucleosides: Analogues of nucleosides with a carbocyclic sugar moiety, often exhibiting antiviral and anticancer properties.

  • Chiral Ligands: For use in asymmetric catalysis.

  • Natural Product Synthesis: As a foundational element for complex molecular architectures.

Asymmetric Michael Addition: A Key Strategy

The conjugate addition of nucleophiles to the α,β-unsaturated system of this compound is a powerful method for creating a stereocenter. Organocatalysis has emerged as a leading strategy for controlling the stereochemical outcome of this reaction. Chiral amines, such as proline and its derivatives, and cinchona alkaloids are among the most effective catalysts.

Organocatalytic Asymmetric Michael Addition of Thiols

The addition of thiols to enones is a synthetically important transformation. The use of cinchona alkaloid-derived organocatalysts can facilitate this reaction with high enantioselectivity.[1]

Reaction Scheme: A general representation of the asymmetric sulfa-Michael addition to an enone, catalyzed by a bifunctional cinchona alkaloid.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 This compound P Chiral β-thio-cyclopentanone R1->P + R2, Catalyst R2 Thiol (R-SH) Cat Chiral Cinchona Alkaloid Derivative

Caption: General workflow for the asymmetric Michael addition of a thiol to this compound.

Quantitative Data Summary

While specific data for this compound is not abundant in the provided search results, the following table presents typical results for asymmetric Michael additions to cyclic enones using organocatalysts, which can be considered representative.

EntryNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)dr
1ThiophenolCinchonine derivative (5)Toluene-20249295-
2Diethyl malonateProline derivative (20)DMSOrt488592>20:1
3NitromethaneSquaramide catalyst (10)CH2Cl2072909895:5

Note: This data is representative of asymmetric Michael additions to cyclic enones and may not reflect the exact results for this compound.

Experimental Protocols

General Protocol for Asymmetric Michael Addition of Thiols Catalyzed by a Cinchona Alkaloid Derivative

This protocol is a generalized procedure based on established methods for similar substrates.[1][2]

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Chiral Cinchona Alkaloid Catalyst (e.g., a quinine-derived sulfonamide)

  • Anhydrous Solvent (e.g., toluene, CH2Cl2)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chiral cinchona alkaloid catalyst (0.01 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the mixture to the desired temperature (e.g., -20 °C) with a suitable cooling bath.

  • Add the thiol (0.22 mmol, 1.1 equivalents) to the stirred solution.

  • After stirring for 10 minutes, add this compound (0.2 mmol, 1.0 equivalent) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-thio-cyclopentanone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add catalyst to flask under inert atmosphere B 2. Add anhydrous solvent and cool A->B C 3. Add thiol and stir B->C D 4. Add this compound C->D E 5. Monitor reaction by TLC D->E F 6. Quench reaction E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate G->H I 9. Purify by column chromatography H->I J 10. Determine ee by chiral HPLC I->J

Caption: Step-by-step workflow for the asymmetric Michael addition protocol.

Signaling Pathway and Stereochemical Control

The stereochemical outcome of the organocatalyzed Michael addition is governed by the formation of a chiral complex between the catalyst, the nucleophile, and the electrophile. In the case of a bifunctional cinchona alkaloid catalyst, the tertiary amine base deprotonates the thiol, increasing its nucleophilicity. Simultaneously, the acidic proton on the catalyst (e.g., from a hydroxyl or thiourea group) protonates the carbonyl oxygen of the enone, activating it towards nucleophilic attack. The chiral scaffold of the catalyst then directs the approach of the nucleophile to one face of the enone, leading to the preferential formation of one enantiomer.

G cluster_activation Catalyst-Substrate Activation cluster_transition Stereodetermining Step cluster_product_formation Product Formation A Cinchona Catalyst D Deprotonation of Thiol by Amine Base A->D E Protonation of Enone Carbonyl by Acidic Moiety A->E B Thiol (R-SH) B->D C Enone C->E F Formation of Chiral Ternary Complex D->F E->F G Face-selective Nucleophilic Attack F->G H Formation of Enantioenriched Product G->H I Catalyst Regeneration H->I I->A

Caption: Proposed catalytic cycle for the cinchona alkaloid-catalyzed asymmetric Michael addition.

Conclusion

This compound is a powerful tool for the synthesis of complex chiral molecules. The asymmetric Michael addition, particularly when catalyzed by organocatalysts like cinchona alkaloids and proline derivatives, provides a reliable and environmentally friendly method for the enantioselective construction of substituted cyclopentanones. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug development to harness the synthetic potential of this versatile starting material. Further exploration and optimization of reaction conditions are encouraged to expand the scope and utility of these transformations.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 3-oxocyclopent-1-enecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-oxocyclopent-1-enecarboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve synthesis yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and effective method for synthesizing the cyclopentanone ring structure is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2][3] Specifically, a 1,6-diester, such as dimethyl adipate, is treated with a strong base to form a five-membered cyclic β-keto ester.[3][4][5] Subsequent hydrolysis and decarboxylation can yield the corresponding cyclic ketone, and further modifications can introduce the double bond. Another route involves the direct Fischer esterification of 3-oxocyclopentanecarboxylic acid using methanol and an acid catalyst.[6][7]

Q2: My Dieckmann condensation yield is consistently low. What are the common causes?

Low yields in a Dieckmann condensation can stem from several factors:

  • Inappropriate Base: The choice of base is critical. Using a base with an alkoxide that doesn't match the ester (e.g., sodium ethoxide with a methyl ester) can lead to transesterification, creating a mixture of products.[2]

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to polymeric side products.

  • Reverse Reaction: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester product is not deprotonated by the base to form a stabilized enolate, the reaction can revert to the starting diester.[8] This is why at least one full equivalent of base is required.

  • Reaction Conditions: Temperature and solvent play a significant role. Lower temperatures, often achievable with stronger, non-nucleophilic bases, can help minimize side reactions.[1]

Q3: Which base and solvent combination is optimal for the Dieckmann condensation?

The optimal choice depends on the specific substrate and desired reaction conditions.

  • Traditional Method: Sodium alkoxides in an alcohol solvent (e.g., sodium methoxide in methanol for methyl esters) are commonly used.[2][4] This ensures that any transesterification does not change the product.

  • Modern Approach for Higher Yields: Sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred.[1] These strong bases can be used in aprotic solvents like tetrahydrofuran (THF) or toluene at lower temperatures, which helps to minimize side reactions and can improve yields.[1] Polar aprotic solvents like THF can help stabilize the enolate intermediate.[1]

Q4: How can I effectively purify the final product?

Purification of this compound typically involves standard laboratory techniques. After the reaction workup, which includes quenching, extraction with a solvent like ethyl acetate or dichloromethane, and washing with brine or sodium bicarbonate solution, column chromatography is often employed.[6][9] A common stationary phase is silica gel, with an eluent system such as ethyl acetate/hexanes or diethyl ether/pentane.[9] Monitoring the fractions by Thin Layer Chromatography (TLC) is essential to collect the pure product.[9]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Dieckmann Condensation
Possible CauseRecommended Solution
Inactive Base The alkoxide or hydride base may have degraded due to moisture. Use a fresh bottle or a newly prepared solution. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Base The reaction requires at least one stoichiometric equivalent of base to drive the equilibrium by deprotonating the β-keto ester product.[10] Ensure you are using the correct amount.
Incorrect Starting Material Verify the identity and purity of the starting diester. The reaction requires a 1,6-diester to form a five-membered ring.[3]
Low Reaction Temperature While lower temperatures can reduce side reactions, the activation energy may not be overcome. If using a weaker base like an alkoxide, gentle heating may be required. For stronger bases like LDA, the reaction often proceeds at 0 °C or below.
Problem 2: Presence of Multiple Side Products
Possible CauseRecommended Solution
Intermolecular Condensation The concentration of the diester is too high. Perform the reaction under high-dilution conditions by adding the diester slowly via a syringe pump to the base solution.
Transesterification The alkoxide of the base does not match the alkyl group of the ester. For example, if using dimethyl adipate, use sodium methoxide as the base.[2] Alternatively, switch to a non-alkoxide base like NaH or LHMDS.[1]
Cleavage of Product (Reverse Reaction) This occurs if the product cannot form a stable enolate. Ensure the product has an enolizable proton between the two carbonyl groups and that sufficient base is present to deprotonate it.[8]

Yield Comparison Data

The yield of this compound and related precursors can vary significantly based on the chosen synthetic route and reaction conditions.

Synthesis MethodStarting Material(s)ReagentsReported YieldReference
Fischer Esterification3-Oxocyclopentanecarboxylic Acid, MethanolH₂SO₄ (conc.)91.0%ChemicalBook[6]
Fischer Esterification3-Oxocyclopentanecarboxylic Acid, MethanolH₂SO₄ (98%)84%PrepChem.com[7]
Dieckmann CondensationAcyclic diester precursorLiHMDS>74%Alfa Chemistry[1]
Friedel-Crafts/RearrangementSuberic acid, FuranAcetic anhydride, ZnCl₂, H₂SO₄40% (over 5 steps)ResearchGate[11]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol is based on the esterification of 3-oxocyclopentanecarboxylic acid.

  • Reaction Setup: Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 0.2 mL for 10 g of starting acid) to the cooled solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 1.5 to 6 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the starting material is consumed, cool the mixture and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with a 1% saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with distilled water or brine.[6][7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.

Protocol 2: Synthesis via Dieckmann Condensation

This protocol is a general procedure for the intramolecular cyclization of dimethyl adipate.

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), place sodium methoxide (1.1 eq.) and anhydrous toluene or THF.

  • Substrate Addition: Dissolve dimethyl adipate (1.0 eq.) in the reaction solvent. Add this solution dropwise to the stirred suspension of the base at a rate that maintains gentle reflux or the desired reaction temperature.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting diester.

  • Workup: Cool the reaction mixture to room temperature and pour it over a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate or ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The resulting crude β-keto ester can be purified by vacuum distillation or column chromatography.

Visualizations

Dieckmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware & Inert Atmosphere (N2) Base Prepare Base Suspension (e.g., NaH in THF) Start->Base Diester Prepare Diester Solution (Dimethyl Adipate in THF) Start->Diester Addition Slow Addition of Diester to Base Suspension Base->Addition Diester->Addition Reflux Heat / Reflux (Monitor by TLC) Addition->Reflux Quench Acidic Workup (e.g., aq. HCl) Reflux->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography or Vacuum Distillation Extract->Purify Product Pure Product: Methyl 2-oxocyclopentane-1-carboxylate Purify->Product

Caption: Experimental workflow for the Dieckmann Condensation.

Troubleshooting_Flowchart Start Low Yield in Dieckmann Condensation CheckBase Is the base active and stoichiometric? Start->CheckBase CheckConditions Are reaction conditions (concentration, temp) optimal? CheckBase->CheckConditions Yes Sol_Base Use fresh, dry base. Ensure >1 equivalent. CheckBase->Sol_Base No CheckPurity Is the starting material pure? CheckConditions->CheckPurity Yes Sol_Conditions Use high dilution. Optimize temperature. CheckConditions->Sol_Conditions No Sol_Purity Purify starting diester. CheckPurity->Sol_Purity No End Yield Improved CheckPurity->End Yes Sol_Base->End Sol_Conditions->End Sol_Purity->End

Caption: Troubleshooting flowchart for low yield issues.

Caption: Simplified mechanism of the Dieckmann Condensation.

References

Technical Support Center: Optimizing Dieckmann Condensation for Cyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Dieckmann Condensation. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclopentanone and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Dieckmann condensation for cyclopentanone synthesis.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in a Dieckmann condensation can stem from several factors. Here is a systematic approach to troubleshooting:

  • Base Selection & Stoichiometry: The base is crucial as it must be strong enough to deprotonate the α-carbon of the diester without promoting side reactions like saponification. Sodium ethoxide is a classic choice when using ethyl esters. Ensure at least one full equivalent of the base is used, as the resulting β-keto ester is acidic and will be deprotonated, consuming the base.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze the base and the ester starting material (saponification), significantly reducing the yield. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reaction Temperature: The initial deprotonation is often performed at a low temperature to control the reaction rate, followed by heating to facilitate the cyclization. High temperatures can sometimes promote side reactions. The optimal temperature profile should be determined empirically for your specific substrate.

  • Workup Procedure: The final product, a β-keto ester, is acidic and exists as an enolate salt in the basic reaction mixture. The workup requires careful acidic quenching (e.g., with HCl or H₂SO₄) to protonate the enolate and regenerate the β-keto ester before extraction.

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: The primary side reactions in a Dieckmann condensation are intermolecular Claisen condensation and ester saponification.

  • Intermolecular Condensation: This occurs when two different diester molecules react instead of one molecule reacting with itself. This is more prevalent in dilute conditions. Running the reaction at a higher concentration can favor the desired intramolecular cyclization.

  • Saponification: As mentioned, any water present can lead to the hydrolysis of the ester groups to carboxylic acids, especially under basic conditions. Using a strong, non-nucleophilic base or ensuring strictly anhydrous conditions can mitigate this.

  • Alternative Reactions: If the starting diester is not suitable (e.g., for rings smaller than 5 or larger than 8 atoms), other reactions may dominate. The Dieckmann condensation is most effective for forming 5- and 6-membered rings.

Q3: How do I choose the appropriate base and solvent for my reaction?

A3: The choice of base is intrinsically linked to the ester being used to avoid transesterification. The general rule is to use the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters, sodium methoxide for methyl esters). Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK). The solvent should be inert to the reaction conditions, capable of dissolving the starting material, and anhydrous. Toluene, tetrahydrofuran (THF), and diethyl ether are common choices.

Q4: My product seems to have decomposed after the acidic workup. Why did this happen?

A4: The resulting β-keto ester can undergo decarboxylation (loss of the -COOR group) if subjected to harsh acidic conditions and high temperatures during workup. After neutralizing the reaction mixture, use a dilute acid and keep the temperature low (e.g., in an ice bath) to protonate the enolate. Avoid prolonged heating during solvent removal if an acid is present.

Quantitative Data Summary

The yield of the Dieckmann condensation is highly dependent on the substrate, base, and reaction conditions. The following table summarizes typical yields for the cyclization of diethyl adipate to form 2-ethoxycarbonylcyclopentanone, a precursor to cyclopentanone.

Starting MaterialBase (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Diethyl AdipateSodium Ethoxide (1.0)TolueneReflux274-81%
Diethyl AdipateSodium Hydride (1.1)THFReflux3~80%General textbook data
Diethyl AdipatePotassium tert-Butoxide (1.0)Benzene25-30°C1~75%General textbook data

Key Experimental Protocol: Synthesis of 2-Ethoxycarbonylcyclopentanone

This protocol is a representative example for the intramolecular cyclization of diethyl adipate.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous Toluene

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with sodium ethoxide and anhydrous toluene. Heat the mixture to reflux under a nitrogen atmosphere.

  • Substrate Addition: Add diethyl adipate dropwise from the dropping funnel to the refluxing mixture over approximately 30 minutes.

  • Reaction: Maintain the mixture at reflux for 2 hours after the addition is complete. The reaction mixture will likely become a thick slurry.

  • Quenching & Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add dilute HCl with stirring until the mixture is acidic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine all organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by vacuum distillation.

Visual Diagrams

Reaction Mechanism

Dieckmann_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination cluster_step4 Step 4: Protonation A Diethyl Adipate B Enolate Intermediate A->B Deprotonation A->B C Cyclic Intermediate B->C Nucleophilic Attack B->C Base Base (EtO⁻) Base->A D β-Keto Ester Enolate C->D -OEt C->D E Final Product (2-Ethoxycarbonylcyclopentanone) D->E Protonation D->E Acid Acidic Workup (H₃O⁺) Acid->D

Caption: The four-step mechanism of the Dieckmann condensation.

Experimental Workflow

Experimental_Workflow start Start setup Assemble Dry Glassware under N₂ Atmosphere start->setup reagents Add Base and Anhydrous Solvent setup->reagents heat Heat to Reflux reagents->heat addition Add Diester Dropwise heat->addition react Maintain Reflux (e.g., 2 hours) addition->react cool Cool Reaction to 0°C react->cool quench Acidic Quench (Dilute HCl) cool->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash purify Solvent Removal & Vacuum Distillation wash->purify end End purify->end

Caption: A generalized experimental workflow for the Dieckmann condensation.

Troubleshooting Guide

Troubleshooting_Tree cluster_conditions Conditions Analysis cluster_workup Workup Analysis start Problem: Low Yield check_conditions Check Reaction Conditions start->check_conditions check_workup Check Workup Procedure start->check_workup check_purity Check Starting Material Purity start->check_purity anhydrous Were conditions anhydrous? check_conditions->anhydrous base Was base stoichiometry correct? (>1 eq) check_conditions->base concentration Was concentration high enough? check_conditions->concentration acid Was quench performed cold? check_workup->acid decarboxylation Was there excess heat during purification? check_workup->decarboxylation

Caption: A decision tree for troubleshooting low yields.

Technical Support Center: Purification of Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Methyl 3-oxocyclopent-1-enecarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound is a yellow oil, but literature suggests it should be a colorless oil or a solid. What could be the cause?

A1: A yellow coloration typically indicates the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or decomposition products. The product itself can be a colorless oil.[1] It is also reported to be a solid with a melting point of 39-41°C.

Troubleshooting Steps:

  • Assess Purity: Use Thin Layer Chromatography (TLC) to check for the presence of multiple components. A suitable eluent system to start with is 30% ethyl acetate in hexanes.[1]

  • Identify the Impurity: If possible, characterize the impurity by techniques such as NMR or Mass Spectrometry. Common impurities could be starting materials or byproducts from the synthetic route used.

  • Re-purification: If impurities are detected, re-purification by column chromatography is recommended. A gradient elution from pentane to a mixture of diethyl ether and pentane has been shown to be effective.[1]

Q2: I am having difficulty separating my product from a closely related impurity using column chromatography. What can I do to improve the separation?

A2: Achieving good separation of compounds with similar polarities can be challenging. Here are several strategies to improve your column chromatography:

Troubleshooting Steps:

  • Optimize the Solvent System:

    • TLC First: Systematically test different solvent systems using TLC. The ideal system should give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity.

    • Solvent Polarity: Try less polar solvent systems or a shallower gradient during elution. For example, if you are using a gradient of diethyl ether in pentane, try increasing the pentane proportion or using a slower gradient increase.[1]

  • Column Parameters:

    • Silica Gel: Use a high-quality silica gel with a smaller particle size for better resolution.

    • Column Dimensions: A longer, narrower column will provide better separation than a short, wide one.

  • Loading Technique:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and then load this onto the column. This often provides better resolution than loading the sample dissolved in a small amount of solvent.

Q3: My product seems to be decomposing during purification. How can I minimize degradation?

A3: this compound may be sensitive to heat and prolonged exposure to silica gel.

Troubleshooting Steps:

  • Temperature Control: When removing solvent using a rotary evaporator, use a water bath temperature of 40°C or lower.[1] The compound has a boiling point of 213.5±29.0°C at 760 mmHg, suggesting that distillation should be performed under high vacuum to keep the temperature down.

  • Minimize Contact with Silica Gel: Do not leave the compound on the silica gel column for an extended period. Elute the column promptly after loading.

  • Inert Atmosphere: While not explicitly stated in the provided literature for this specific molecule's purification, handling sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative degradation.

Purification Protocols

General Column Chromatography Protocol

This protocol is adapted from established methods for purifying similar compounds.[1]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., pentane or hexanes).

    • Pour the slurry into the column and allow the silica to pack, draining the excess solvent until it is level with the top of the silica. Add a layer of sand on top of the silica bed.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent like 100% pentane.[1]

    • Gradually increase the polarity of the eluent. A gradient of diethyl ether in pentane (e.g., starting from 10% and increasing to 40-50%) has been shown to be effective for related compounds.[1]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature of ≤ 40°C.[1]

Data Summary

PropertyValueSource
Molecular FormulaC₇H₈O₃[2][3]
Molecular Weight140.14 g/mol [2][3]
Boiling Point213.5 ± 29.0 °C at 760 mmHg
Melting Point39-41 °C
AppearanceColorless oil or solid[1]
Purity (Commercial)≥95%[2][3]
StorageStore in freezer, under -20°C, sealed in dry conditions[2]

Visual Guides

Purification Workflow

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent (≤ 40°C) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Impure Product

Troubleshooting_Impurity Start Impure Product (e.g., Yellow Oil) Check_TLC Run TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Yes Single_Spot Single Spot, But Colored Check_TLC->Single_Spot No Column_Chrom Perform Column Chromatography Multiple_Spots->Column_Chrom Check_Decomp Consider Thermal Decomposition Single_Spot->Check_Decomp Optimize_Solvent Optimize Solvent System for Separation Column_Chrom->Optimize_Solvent Lower_Temp Use Lower Temp for Solvent Removal Check_Decomp->Lower_Temp

Caption: Decision-making process for troubleshooting an impure product during purification.

References

Technical Support Center: Methyl 3-oxocyclopent-1-enecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 3-oxocyclopent-1-enecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include methyl 1-cyclopentene-1-carboxylate or precursors that can form a five-membered ring through intramolecular condensation, such as a 1,6-diester undergoing a Dieckmann condensation.

Q2: What is the Dieckmann condensation and how is it related to this synthesis?

The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to form β-keto esters.[1] It is a key method for forming five-membered rings and can be adapted to synthesize the cyclopentanone core of this compound.[1][2] This reaction typically involves treating a diester, like dimethyl adipate, with a strong base such as sodium methoxide.[2]

Q3: What are typical reaction conditions for the synthesis?

Synthesis often involves the use of a base in an appropriate solvent. For instance, in a Dieckmann condensation, sodium methoxide is a common base used in a solvent like methanol or xylene.[2][3] Subsequent workup with an aqueous acid is necessary to protonate the enolate and yield the final β-keto ester.[1]

Q4: How can the purity of the final product be ensured?

Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent is crucial; a common system is a mixture of ethyl acetate and hexane or diethyl ether and pentane.[5][6] Washing the crude product with solutions like 1M HCl and saturated sodium thiosulfate (Na2S2O3) can help remove impurities before chromatography.[5]

Q5: What are some common side reactions to be aware of?

The use of strong bases can lead to decomposition of the starting material.[5] In the case of Dieckmann condensations, intermolecular Claisen condensations can occur as a side reaction, leading to the formation of polymeric materials.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Inactive or insufficient base.Use freshly prepared or properly stored base. Ensure at least one equivalent of base is used, as the product is deprotonated by the alkoxide base.
Reaction temperature is too low or too high.Optimize the reaction temperature. Some reactions are performed at 0°C, while others may require heating or reflux.[3][5][7]
Poor quality starting materials.Ensure the purity of starting materials, especially the diester for Dieckmann condensation.
Formation of Multiple Products Competing side reactions (e.g., intermolecular condensation).Use high dilution conditions to favor the intramolecular Dieckmann condensation over intermolecular reactions.
Isomerization of the double bond.Control the reaction conditions, particularly the base and temperature, to minimize isomerization.
Product Decomposition Use of an overly strong base.Consider using a hindered or weaker base. For example, triethylamine was found to be effective in some related reactions, whereas strong bases like DBU caused decomposition.[5]
Prolonged reaction time at high temperatures.Monitor the reaction progress using TLC and quench the reaction as soon as the starting material is consumed.[5]
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Product is too soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[5][7]

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation (General Procedure)

This protocol is a generalized procedure based on the principles of the Dieckmann condensation.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and dry toluene.

  • Reaction: Heat the suspension to reflux. Add a solution of dimethyl adipate (1.0 equivalent) in dry toluene dropwise via the dropping funnel over a period of 1-2 hours.

  • Reflux: Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it onto a mixture of ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Related Precursor, Methyl 3-oxocyclopentanecarboxylate

This protocol describes the synthesis of a saturated analog, which can be a precursor to the target molecule.

  • Esterification: Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol.[7]

  • Catalysis: Cool the solution to 0°C and slowly add concentrated sulfuric acid (catalytic amount).[7][8]

  • Heating: Heat the reaction mixture to 80°C and maintain for 6 hours, monitoring by TLC.[7]

  • Solvent Removal: After completion, remove the methanol by evaporation under reduced pressure.[7]

  • Workup: Quench the residue with water and extract with ethyl acetate.[7]

  • Washing: Wash the combined organic phases with saturated sodium bicarbonate solution and then distilled water.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[7]

Quantitative Data Summary

Starting Material Base/Catalyst Solvent Temperature Yield Reference
Dimethyl AdipateSodium MethoxideMethanolRefluxNot specified[2]
3-oxocyclopentane-1-carboxylic acidSulfuric AcidMethanol80°C91.0%[7]
3-oxocyclopentane-1-carboxylic acidSulfuric AcidMethanol80°C81%[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Base & Solvent to Flame-Dried Flask B 2. Heat to Reflux under Nitrogen A->B C 3. Add Diester Solution Dropwise B->C D 4. Monitor by TLC C->D E 5. Acidic Quench D->E F 6. Extraction E->F G 7. Washing F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: General experimental workflow for Dieckmann condensation.

troubleshooting_logic Start Low or No Yield Q1 Is the base active and sufficient? Start->Q1 A1_Yes Check Reaction Temperature Q1->A1_Yes Yes A1_No Use Fresh Base (>=1 equivalent) Q1->A1_No Q2 Is temperature optimal? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Verify Starting Material Purity Q2->A2_Yes Yes A2_No Adjust Temperature (Cooling/Heating) Q2->A2_No Q3 Are starting materials pure? A2_Yes->Q3 A2_No->End A3_Yes Consider High Dilution Conditions Q3->A3_Yes Yes A3_No Purify Starting Materials Q3->A3_No A3_Yes->End A3_No->End

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-oxocyclopent-1-enecarboxylate. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, catalyst comparisons, and visual aids to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing the core structure of this molecule is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. This is a base-catalyzed cyclization of a C6-diester, such as dimethyl adipate, to form a five-membered β-keto ester ring.[1][2][3][4] Subsequent steps may be required to introduce the double bond, or alternative starting materials can be used. Other methods include variations of intramolecular cyclizations and ring-closing metathesis, although the Dieckmann condensation remains a foundational approach.

Q2: What are the "alternative catalysts" for the Dieckmann condensation?

A2: While traditionally not referred to as "catalysts" in the strictest sense, the choice of base in the Dieckmann condensation is critical and can be varied. These bases act as promoters for the reaction. Alternatives to the standard sodium ethoxide include:

  • Sterically hindered bases: Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA), and Lithium bis(trimethylsilyl)amide (LiHMDS) are often used to control regioselectivity and minimize side reactions, especially with unsymmetrical diesters.[1]

  • Sodium Hydride (NaH): A strong, non-alkoxide base that can be used to deprotonate the α-carbon.

  • Lewis Acids: In a significant departure from base-promoted reactions, Lewis acids like Aluminum Chloride (AlCl₃) have been shown to mediate Dieckmann-type cyclizations.[5]

Organocatalytic and transition-metal-catalyzed approaches are also emerging for the synthesis of related cyclic β-ketoesters, offering novel synthetic routes.[6][7]

Q3: How do I choose the appropriate base for my Dieckmann condensation?

A3: The choice of base depends on several factors, including the substrate and desired outcome:

  • Sodium Alkoxides (e.g., NaOEt, NaOMe): These are the classic bases for this reaction. It is crucial to match the alkoxide to the ester's alcohol group to prevent transesterification.[4]

  • Potassium tert-Butoxide (t-BuOK): A bulkier base that can favor the formation of the kinetic enolate, which can be beneficial for controlling regioselectivity in unsymmetrical diesters.

  • LDA and LiHMDS: Very strong, non-nucleophilic bases that are excellent for achieving rapid and complete enolate formation at low temperatures, which can help to minimize side reactions.[1]

  • Sodium Hydride (NaH): Useful when an alkoxide base might cause unwanted side reactions.

Q4: What are the most common side reactions in the synthesis of this compound via Dieckmann condensation?

A4: Common side reactions include:

  • Intermolecular Claisen Condensation: This can occur if the rate of the intramolecular reaction is slow, leading to polymer formation.[8]

  • Transesterification: If the alkoxide base does not match the ester's alkoxy group, a mixture of products can be formed.

  • Hydrolysis: Presence of water can lead to the saponification of the ester groups.

  • Michael Addition: The enolate can potentially react as a nucleophile with the unsaturated product, leading to byproducts.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Inactive Base Use a fresh batch of base or titrate to determine its activity.Strong bases like NaH, LDA, and t-BuOK can degrade upon exposure to air and moisture.
Presence of Moisture Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water will quench the strong base and can also lead to hydrolysis of the ester starting material and product.
Incorrect Base/Solvent Combination For alkoxide bases, match the alcohol-derived portion with that of the ester. For bases like LDA, use aprotic, non-polar solvents like THF.Mismatched alkoxides can lead to transesterification. Protic solvents will quench strong bases.
Reaction Temperature Too Low While some bases like LDA are used at low temperatures, others may require heating to initiate the reaction. Consult literature for the specific base being used.The activation energy for the cyclization may not be reached at lower temperatures.
Reversible Reaction Ensure at least one full equivalent of base is used. The final product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium forward.[2][10]If less than a stoichiometric amount of base is used, the equilibrium may not favor the product.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step Explanation
Intermolecular Condensation Perform the reaction at high dilution by slowly adding the diester to the base solution.High dilution favors the intramolecular reaction over the intermolecular one.
Transesterification Use a base with the same alkoxide as the ester (e.g., sodium methoxide for a methyl ester).This prevents the exchange of the ester's alkoxy group.
Lack of Regioselectivity (for unsymmetrical diesters) Use a sterically hindered base (e.g., t-BuOK, LDA) at low temperatures.These conditions favor the formation of the kinetic enolate (from the less hindered α-carbon), leading to a single major product.[4]
Decomposition Monitor the reaction by TLC. Avoid prolonged reaction times or excessive heating.The product can be sensitive to the harsh basic conditions, leading to decomposition over time.

Catalyst Performance Comparison

The following table summarizes the performance of different bases (promoters) for the Dieckmann condensation. The data is representative and can vary based on the specific substrate and reaction conditions.

Catalyst/BaseTypical SolventTemperature (°C)Typical Yield (%)Key Advantages
Sodium EthoxideEthanol, TolueneReflux60-80Cost-effective, traditional method.
Sodium HydrideToluene, THFReflux70-85Avoids transesterification, strong base.
Potassium t-Butoxidet-Butanol, THFRoom Temp to Reflux75-90Good for hindered substrates, can offer different regioselectivity.
LDA / LiHMDSTHF-78 to 080-95High yields, fast reaction at low temperatures, good for kinetic control.[1]
Aluminum ChlorideDichloromethane0 to Room TempModerate to GoodLewis acid catalysis offers an alternative pathway, avoiding strongly basic conditions.[5]

Experimental Protocols

Protocol 1: Classical Dieckmann Condensation using Sodium Methoxide

This protocol describes the synthesis of a cyclopentanone precursor via a classical Dieckmann condensation.

Materials:

  • Dimethyl adipate

  • Sodium methoxide

  • Anhydrous Toluene

  • Anhydrous Methanol (for workup)

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium methoxide (1.1 equivalents) in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of dimethyl adipate (1.0 equivalent) in anhydrous toluene dropwise over 2-3 hours.

  • After the addition is complete, continue refluxing for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding methanol, followed by a mixture of ice and concentrated hydrochloric acid until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Lewis Acid-Mediated Dieckmann-Type Cyclization

This protocol provides an alternative using a Lewis acid catalyst.

Materials:

  • Dimethyl adipate

  • Aluminum chloride (AlCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane

  • Hydrochloric acid (1M for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask with a dropping funnel and a nitrogen inlet, and cool to 0°C.

  • Dissolve dimethyl adipate (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add aluminum chloride (1.2 equivalents) to the solution at 0°C.

  • After stirring for 15 minutes, add triethylamine (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation

troubleshooting_workflow start Low or No Product Yield check_base Check Base Activity (Freshness/Titration) start->check_base check_moisture Ensure Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) check_base->check_moisture Base is active outcome_bad Yield Still Low check_base->outcome_bad Base is inactive check_conditions Verify Reaction Conditions (Correct Base/Solvent, Temperature) check_moisture->check_conditions System is dry check_moisture->outcome_bad Moisture present check_stoichiometry Confirm Stoichiometry (>=1 eq. of Base) check_conditions->check_stoichiometry Conditions are correct check_conditions->outcome_bad Conditions incorrect outcome_good Yield Improved check_stoichiometry->outcome_good Stoichiometry is correct check_stoichiometry->outcome_bad Stoichiometry incorrect

Caption: A step-by-step guide for troubleshooting low product yield in a Dieckmann condensation reaction.

Reaction Pathway: Base-Catalyzed Dieckmann Condensation

dieckmann_mechanism diester Dimethyl Adipate (Starting Material) enolate Enolate Intermediate diester->enolate + Base (-BH) cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral beta_keto_ester_enolate β-Keto Ester Enolate (Deprotonated Product) tetrahedral->beta_keto_ester_enolate - MeO⁻ product Methyl 2-oxocyclopentane-1-carboxylate (Final Product) beta_keto_ester_enolate->product + H₃O⁺ (Workup)

Caption: The reaction mechanism for the base-catalyzed Dieckmann condensation to form a cyclic β-keto ester.

References

"Methyl 3-oxocyclopent-1-enecarboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-oxocyclopent-1-enecarboxylate. The information is designed to address common issues related to the stability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is susceptible to degradation through several pathways, including hydrolysis, photodimerization, and potentially polymerization over time or in the presence of initiators. It is also sensitive to strong nucleophiles.[1] For optimal stability, it is recommended to store the compound in a freezer at temperatures below -20°C, sealed from moisture.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

Yes, there is evidence to suggest that this compound can undergo photodimerization upon exposure to light. This has been studied for both the ester and its corresponding carboxylic acid in solution and in the solid state. Therefore, it is crucial to protect the compound and its solutions from light by using amber vials or by working in a dark environment to prevent the formation of photodegradation products.

Q4: What are the likely degradation products of this compound?

The primary degradation products will depend on the degradation pathway:

  • Hydrolysis: The initial product is 3-oxocyclopent-1-enecarboxylic acid and methanol.

  • Decarboxylation (following hydrolysis): The subsequent product is cyclopent-2-en-1-one and carbon dioxide.[5]

  • Photodimerization: Various dimeric structures can be formed.

  • Polymerization: Under certain conditions, polymerization can occur, leading to oligomeric or polymeric materials.[4]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in solution.
Possible Cause Troubleshooting Step
Hydrolysis - Prepare solutions fresh before use. - If storage of solutions is necessary, store at low temperatures (2-8°C) for short periods. - Buffer solutions to a neutral or slightly acidic pH if compatible with the experimental protocol. - Analyze a sample of the stored solution by HPLC or LC-MS to check for the appearance of degradation products.
Photodegradation - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental setup.
Adsorption to container surfaces - Use silanized glassware or polypropylene tubes for storage and handling of dilute solutions.
Issue 2: Appearance of unknown peaks in chromatograms.
Possible Cause Troubleshooting Step
Formation of degradation products - Compare the retention times of the unknown peaks with those of potential degradation products (e.g., 3-oxocyclopent-1-enecarboxylic acid, cyclopent-2-en-1-one) if standards are available. - Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks and compare them to the expected degradation products.
Polymerization - If broad, poorly defined peaks are observed, this may indicate the presence of oligomers or polymers. - Consider using size-exclusion chromatography to analyze for high molecular weight species.

Degradation Pathways

Hydrolysis and Decarboxylation

Under aqueous acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This β-keto acid can then undergo decarboxylation, particularly if heated, to form an enol which tautomerizes to the more stable ketone.

G Hydrolysis and Decarboxylation Pathway A This compound B 3-Oxocyclopent-1-enecarboxylic Acid A->B Hydrolysis (H+ or OH-) D Methanol A->D Hydrolysis C Cyclopent-2-en-1-one B->C Decarboxylation (Heat) E Carbon Dioxide B->E Decarboxylation

Caption: Hydrolysis and subsequent decarboxylation of this compound.

Photodimerization

Exposure to UV or even ambient light can lead to the formation of various dimeric products through cycloaddition reactions. The exact structure of the dimer can vary.

G Photodimerization Pathway A 2 x this compound B Photodimers A->B Light (hν)

Caption: Photodimerization of this compound upon light exposure.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Amber HPLC vials

  • Calibrated HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator/oven

  • Photostability chamber (optional)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the desired buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

3. Experimental Conditions (Example):

  • pH Stability:

    • Prepare working solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9).

    • Store aliquots of each solution at a constant temperature (e.g., 25°C or 40°C) in the dark.

  • Temperature Stability:

    • Prepare working solutions in a stable buffer (e.g., pH 5).

    • Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

  • Photostability:

    • Prepare working solutions in a stable buffer.

    • Expose aliquots to a controlled light source (e.g., in a photostability chamber) and store a control sample in the dark at the same temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Immediately analyze the samples by HPLC.

  • Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time for each condition.

  • If applicable, calculate the degradation rate constant (k) and half-life (t½) for each condition.

G Stability Testing Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Solutions in Buffers A->B C pH Variation B->C D Temperature Variation B->D E Light Exposure B->E F Sample at Time Points C->F D->F E->F G HPLC Analysis F->G H Quantify Parent and Degradants G->H I Calculate Degradation Rate H->I

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Purification of Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-oxocyclopent-1-enecarboxylate. Below you will find detailed information to help you identify and resolve common impurities and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often stem from the Dieckmann condensation reaction, a primary synthetic route. These can include:

  • Unreacted starting materials: Such as dimethyl adipate.

  • Intermolecular condensation products: Dimerization or polymerization of the starting materials can lead to higher molecular weight impurities.

  • Hydrolysis products: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, particularly during acidic or basic work-up steps.

  • Solvent residues: Residual solvents from the reaction or purification steps.

  • Byproducts from the base: If a base like sodium ethoxide is used, side reactions can occur.

Q2: My purified this compound is a yellow oil, but the literature reports it as a solid. What could be the issue?

A2: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil instead of a solid. The yellow color also suggests the presence of impurities. Further purification by column chromatography or recrystallization may be necessary to obtain the pure, solid product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are commonly used to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities. However, peak shape can sometimes be poor for β-keto esters due to keto-enol tautomerism.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the success of a purification step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or a less acidic silica gel.
Product co-elutes with an impurity The solvent system does not provide adequate separation.Optimize the solvent system using TLC. Try different solvent combinations and ratios to maximize the separation between your product and the impurity. A shallower solvent gradient during elution can also improve separation.
Broad or tailing peaks The column may be overloaded.Use a larger column or reduce the amount of crude product loaded onto the column.
Keto-enol tautomerism of the β-keto ester.Try adjusting the pH of the mobile phase (if using HPLC) or increasing the column temperature to speed up the interconversion between tautomers, which can lead to sharper peaks.
Low recovery of the product The compound is still on the column.Flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to ensure all the product has been eluted.
The compound is spread across too many fractions in low concentrations.Combine and concentrate all fractions that show the presence of the product on TLC.
General Purification Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Final product is an oil instead of a solid Presence of impurities.Re-purify the product using column chromatography with an optimized solvent system. Recrystallization from a suitable solvent system can also be effective.
Final product has a persistent color Colored impurities are present.Treatment with activated carbon during recrystallization can sometimes remove colored impurities. Ensure thorough removal of all byproducts during work-up and purification.
Low yield after purification Incomplete reaction or significant product loss during work-up and purification.Optimize the reaction conditions to maximize conversion. Minimize transfers and extractions during the work-up. Ensure the chosen purification method is suitable for the scale of the reaction.
Presence of starting material in the final product Incomplete reaction.Increase the reaction time or temperature, or consider using a more effective base for the Dieckmann condensation.

Data Presentation

The following tables summarize quantitative data related to the purification of this compound and similar compounds.

Table 1: Purity and Yield Data from Literature

Purification Method Starting Material Purity Final Purity Yield Reference
Column Chromatography (Silica Gel)Crude94.5% (by qNMR)40%Organic Syntheses, 2018, 95, 425-438[1]
Extraction and WashingCrudeNot Reported91.0%ChemicalBook, CB7941368
Column Chromatography (Silica Gel)CrudeNot Reported97%Journal of Saudi Chemical Society (2017) 21, 587–592[2]

Table 2: Purity Specifications from Commercial Suppliers

Supplier Purity Specification
Sigma-Aldrich≥95%
ChemScene≥95%[3]
CymitQuimica95.0%

Experimental Protocols

Key Experiment: Purification by Column Chromatography

This protocol is adapted from a procedure for a structurally related compound and is a good starting point for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Pentane

  • Diethyl ether

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare the column:

    • Pack a glass column with silica gel using a slurry method with pentane.

    • The amount of silica gel should be approximately 50 times the weight of the crude product.

    • Add a thin layer of sand on top of the silica gel.

  • Load the sample:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elute the column:

    • Begin elution with 100% pentane.

    • Gradually increase the polarity of the eluent by adding increasing percentages of diethyl ether. A suggested gradient is as follows:

      • 100% Pentane

      • 10% Diethyl ether in Pentane

      • 20% Diethyl ether in Pentane

      • 30% Diethyl ether in Pentane

      • 40% Diethyl ether in Pentane

    • Collect fractions and monitor their composition by TLC.

  • Isolate the product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from Dieckmann Condensation) workup Aqueous Work-up (e.g., washing with NaHCO3) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine final_concentration Final Concentration combine->final_concentration pure_product Pure Product final_concentration->pure_product purity_check Purity Assessment (NMR, GC-MS, HPLC) pure_product->purity_check

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_impurities Identify Impurity Type cluster_solutions Select Purification Strategy start Impure Product After Initial Purification check_starting_material Starting Material Present? (Check NMR/GC-MS) start->check_starting_material check_byproducts High MW Byproducts? (Check MS) start->check_byproducts check_hydrolysis Acidic Impurity? (Check IR/¹H NMR) start->check_hydrolysis rerun_reaction Optimize Reaction Conditions (e.g., longer time, different base) check_starting_material->rerun_reaction Yes column_chrom Optimize Column Chromatography (e.g., different solvent system, gradient) check_starting_material->column_chrom No check_byproducts->column_chrom Yes recrystallize Recrystallization check_byproducts->recrystallize No check_hydrolysis->column_chrom No acid_wash Base Wash (e.g., NaHCO3 solution) check_hydrolysis->acid_wash Yes

Caption: A decision tree to guide troubleshooting during the purification process.

References

Validation & Comparative

NMR Spectral Analysis: A Comparative Guide for Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for methyl 3-oxocyclopent-1-enecarboxylate, a key building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at its spectral features, including predicted data and experimental data of a saturated analog. Detailed experimental protocols and a workflow visualization are also provided to support your research and development needs.

Data Presentation: A Comparative Analysis

Due to the limited availability of public experimental NMR data for this compound, this guide presents a combination of predicted spectral data for the target molecule and its ethyl analog, alongside experimental data for its saturated counterpart, methyl 3-oxocyclopentanecarboxylate. This comparative approach allows for a deeper understanding of the influence of the double bond on the chemical shifts.

¹H NMR Spectral Data

CompoundProtonPredicted/Experimental Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Integration
This compound (Predicted)H-2~6.8 - 7.2t~2-31H
H-4~2.6 - 2.8m-2H
H-5~2.4 - 2.6m-2H
-OCH₃~3.8s-3H
Ethyl 3-oxocyclopent-1-enecarboxylate (Predicted)H-2~6.8 - 7.2t~2-31H
H-4~2.6 - 2.8m-2H
H-5~2.4 - 2.6m-2H
-OCH₂CH₃~4.2q~7.12H
-OCH₂CH₃~1.3t~7.13H
Methyl 3-oxocyclopentanecarboxylate (Experimental)¹H-33.17-3.09m-1H
H-2, H-4, H-52.55-2.24m-4H
-OCH₃3.73s-3H

¹Solvent: CDCl₃, 400 MHz

¹³C NMR Spectral Data

CompoundCarbonPredicted Chemical Shift (δ ppm)
This compound (Predicted)C=O (Ketone)~205 - 215
C=O (Ester)~165 - 175
C-1~135 - 145
C-2~140 - 150
C-4~30 - 40
C-5~25 - 35
-OCH₃~52
Ethyl 3-oxocyclopent-1-enecarboxylate (Predicted)C=O (Ketone)~205 - 215
C=O (Ester)~165 - 175
C-1~135 - 145
C-2~140 - 150
C-4~30 - 40
C-5~25 - 35
-OCH₂CH₃~61
-OCH₂CH₃~14

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of small molecules like this compound is crucial for accurate structural elucidation and comparison.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the solution height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 8-16 scans are usually sufficient for a concentrated sample.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction & Calibration H->I J Peak Picking & Integration (1H) I->J K Assign Signals J->K L Structure Elucidation/ Comparison K->L

Caption: Workflow for NMR spectral analysis.

This guide serves as a foundational resource for the NMR spectral analysis of this compound. While experimental data for the target molecule remains elusive in the public domain, the provided predictions and comparative data offer valuable insights for researchers in the field. The detailed protocols and workflow visualization aim to standardize and streamline the process of obtaining and interpreting high-quality NMR data.

Navigating the Analysis of Methyl 3-oxocyclopent-1-enecarboxylate Reaction Mixtures: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing key synthetic intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for the characterization and quantification of "Methyl 3-oxocyclopent-1-enecarboxylate," a valuable building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers insights into potential byproducts and alternative analytical strategies.

Introduction to the Analysis of this compound

This compound (C7H8O3, MW: 140.14 g/mol ) is a cyclic β-keto ester whose purity and concentration in a reaction mixture are critical for the successful synthesis of more complex molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of such volatile and semi-volatile compounds. It offers both high-resolution separation and definitive identification based on mass fragmentation patterns. However, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable quantitative and structural information. This guide will delve into the practical application of these methods, with a primary focus on GC-MS.

I. GC-MS Analysis: A Detailed Examination

GC-MS is the cornerstone for the analysis of this compound reaction mixtures due to its sensitivity and specificity. The technique separates components of a mixture in the gas phase followed by ionization and mass analysis, providing a unique fingerprint for each compound.

Predicted Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of this compound is predicted to be influenced by the presence of the ester and ketone functionalities, as well as the double bond. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH3), while ketones often undergo cleavage of the C-C bonds adjacent to the carbonyl group.

A crucial aspect of analyzing β-keto esters is the potential for keto-enol tautomerism, which can sometimes be observed in the gas chromatogram. The enol form may exhibit different fragmentation patterns compared to the keto form.

Potential Byproducts and Their GC-MS Signatures

Understanding the synthesis route is key to anticipating potential byproducts. A common synthesis involves the Dieckmann condensation of a diester like dimethyl adipate, which can lead to the formation of the saturated analog, Methyl 3-oxocyclopentanecarboxylate. Another route is the esterification of 3-oxocyclopentanecarboxylic acid. Incomplete reactions or side reactions can result in the presence of starting materials, solvents, and other related compounds in the final mixture.

Table 1: Potential Components in a this compound Reaction Mixture and Their Expected GC-MS Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Key Mass Fragments (m/z)
This compound C7H8O3140.14140 (M+), 112, 109, 84, 81, 53
Methyl 3-oxocyclopentanecarboxylateC7H10O3142.15142 (M+), 111, 83, 55
Dimethyl adipate (starting material)C8H14O4174.19174 (M+), 143, 115, 101, 74, 59
3-Oxocyclopentanecarboxylic acidC6H8O3128.13128 (M+), 111, 83, 55
Methanol (solvent/reagent)CH4O32.0432 (M+), 31, 29

II. Experimental Protocols

A. GC-MS Analysis Protocol

This protocol is a representative method for the analysis of a this compound reaction mixture. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Add an internal standard (e.g., undecane or a non-interfering ester) for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 20:1 ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 30-300
B. HPLC-UV Analysis Protocol

HPLC with UV detection offers a viable alternative for the quantification of this compound, particularly for less volatile byproducts or when derivatization is not desirable.

1. Sample Preparation:

  • Dilute the reaction mixture in the mobile phase to a concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC-UV Instrumentation and Conditions:

ParameterSetting
HPLC System
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detector
Wavelength~220 nm (due to the α,β-unsaturated ketone chromophore)

III. Performance Comparison: GC-MS vs. HPLC-UV

The choice of analytical technique depends on the specific requirements of the analysis.

Table 2: Comparison of GC-MS and HPLC-UV for the Analysis of this compound

ParameterGC-MSHPLC-UV
Selectivity Excellent (based on retention time and mass spectrum)Good (based on retention time and UV spectrum)
Sensitivity High (ng to pg range)Moderate (µg to ng range)
Identification Definitive (mass fragmentation pattern)Tentative (based on retention time and UV spectrum)
Quantification Excellent with internal standardExcellent with external or internal standard
Sample Volatility RequiredNot required
Throughput ModerateHigh
Instrumentation Cost HighModerate

IV. Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilution in Solvent ReactionMixture->Dilution Filtering Filtering Dilution->Filtering InternalStandard Add Internal Standard Filtering->InternalStandard Injection Injection InternalStandard->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Compound Identification Chromatogram->Identification MassSpectra->Identification Quantification Quantification Identification->Quantification

GC-MS Experimental Workflow

Dieckmann_Condensation DimethylAdipate Dimethyl Adipate Enolate Enolate Intermediate DimethylAdipate->Enolate Deprotonation Base Base (e.g., NaOMe) Cyclization Intramolecular Cyclization Enolate->Cyclization BetaKetoEster Methyl 3-oxocyclopentanecarboxylate Cyclization->BetaKetoEster Target Methyl 3-oxocyclopent- 1-enecarboxylate BetaKetoEster->Target Oxidation Dehydrogenation Dehydrogenation (e.g., with NBS/DBU)

Potential Synthetic Pathway

Conclusion

The analysis of this compound reaction mixtures is most effectively achieved through GC-MS, which provides unparalleled separation and identification capabilities. This guide has presented a representative GC-MS protocol and highlighted key considerations for method development, including the anticipation of potential byproducts based on the synthetic route. While HPLC-UV offers a valuable alternative for quantitative analysis, GC-MS remains the gold standard for comprehensive characterization. For researchers in drug development and organic synthesis, a thorough understanding of these analytical techniques is essential for ensuring the quality and efficiency of their chemical transformations.

A Comparative Analysis of Reactivity: Methyl 3-oxocyclopent-1-enecarboxylate vs. Ethyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. The reactivity of functional groups can be subtly yet significantly influenced by seemingly minor structural modifications. This guide provides an objective comparison of the reactivity of two closely related α,β-unsaturated esters: methyl 3-oxocyclopent-1-enecarboxylate and ethyl 3-oxocyclopent-1-enecarboxylate. By examining the interplay of steric and electronic effects, this document aims to provide a predictive framework for their behavior in common organic transformations, supported by analogous experimental data.

Executive Summary

The primary determinant of the relative reactivity of methyl and ethyl 3-oxocyclopent-1-enecarboxylate is steric hindrance. In general, the methyl ester is expected to exhibit greater reactivity in reactions where nucleophilic attack at the carbonyl carbon is the rate-determining step. This is attributed to the smaller size of the methyl group compared to the ethyl group, which allows for more facile approach of the nucleophile. Electronic effects are generally considered secondary; the slightly greater electron-donating character of the ethyl group may marginally decrease the electrophilicity of the carbonyl carbon, but this effect is typically outweighed by steric factors.

While direct comparative kinetic data for these specific cyclopentenone derivatives is not abundant in the literature, data from analogous systems, such as methyl and ethyl crotonates, can provide valuable insights. It is important to note that in specific reaction types, such as certain gas-phase radical reactions, the ethyl ester may exhibit slightly higher reactivity.

Data Presentation: A Quantitative Comparison

Direct quantitative kinetic data for the title compounds is limited. However, we can draw parallels from studies on structurally similar α,β-unsaturated esters. The following table summarizes rate constants for the gas-phase reaction of methyl and ethyl crotonate with hydroxyl radicals, illustrating a case where the ethyl ester shows slightly enhanced reactivity.

CompoundReaction withRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
Methyl crotonateOH radicals(4.65 ± 0.65) × 10⁻¹¹[1][2]
Ethyl crotonateOH radicals(4.96 ± 0.61) × 10⁻¹¹[1][2]

For nucleophilic reactions, it is generally accepted that the methyl ester will be more reactive. A hypothetical comparison of relative reaction rates for a typical nucleophilic addition is presented below based on established principles of steric hindrance.

Reaction TypeReactantExpected Relative RatePrimary Influencing Factor
Nucleophilic Acyl Substitution This compoundFasterLower Steric Hindrance
Ethyl 3-oxocyclopent-1-enecarboxylateSlowerHigher Steric Hindrance
Michael Addition This compoundFasterLower Steric Hindrance
Ethyl 3-oxocyclopent-1-enecarboxylateSlowerHigher Steric Hindrance

Factors Influencing Reactivity

The reactivity of these esters is primarily governed by a balance of steric and electronic effects.

G Factors Influencing Ester Reactivity Reactivity Overall Reactivity Steric Steric Hindrance Reactivity->Steric Primarily Determined by Electronic Electronic Effects Reactivity->Electronic Secondarily Influenced by Methyl Methyl Group (-CH3) Smaller Size Steric->Methyl Lower for Ethyl Ethyl Group (-CH2CH3) Larger Size Steric->Ethyl Higher for Inductive Inductive Effect (+I) Electronic->Inductive Carbonyl Carbonyl Carbon (C=O) Electrophilicity Methyl->Carbonyl Less hindrance for nucleophilic attack Ethyl->Carbonyl More hindrance for nucleophilic attack Inductive->Carbonyl Slightly decreases

Caption: Factors influencing the relative reactivity of methyl and ethyl esters.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are adapted from established methods for studying the reactivity of α,β-unsaturated esters.

Protocol 1: Comparative Hydrolysis of Methyl and Ethyl 3-oxocyclopent-1-enecarboxylate

Objective: To determine the relative rates of alkaline hydrolysis of the methyl and ethyl esters.

Materials:

  • This compound

  • Ethyl 3-oxocyclopent-1-enecarboxylate

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (or a suitable co-solvent)

  • Deionized water

  • pH meter or autotitrator

  • Thermostatted reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare equimolar solutions of this compound and ethyl 3-oxocyclopent-1-enecarboxylate in ethanol.

  • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the standardized NaOH solution.

  • Initiate the reaction by adding a known volume of the ester solution to the NaOH solution with vigorous stirring.

  • Monitor the progress of the reaction by periodically taking aliquots and quenching the reaction with a known excess of standard hydrochloric acid.

  • Back-titrate the unreacted HCl with the standardized NaOH solution to determine the concentration of remaining NaOH at each time point.

  • Alternatively, monitor the change in pH over time using a calibrated pH meter.

  • Calculate the second-order rate constants for the hydrolysis of each ester.

Protocol 2: Comparative Michael Addition Reactivity

Objective: To compare the yields of the Michael addition product for the methyl and ethyl esters with a model nucleophile.

Materials:

  • This compound

  • Ethyl 3-oxocyclopent-1-enecarboxylate

  • A suitable Michael donor (e.g., diethyl malonate or a thiol like thiophenol)

  • A suitable base catalyst (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol or THF)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification reagents (e.g., saturated ammonium chloride, organic solvents, drying agents)

  • Analytical instrumentation for yield determination (e.g., GC-MS or ¹H NMR with an internal standard)

Procedure:

  • In separate, oven-dried flasks under an inert atmosphere, dissolve equimolar amounts of the Michael donor and the respective ester (methyl or ethyl 3-oxocyclopent-1-enecarboxylate) in the anhydrous solvent.

  • Add a catalytic amount of the base to each flask.

  • Stir the reactions at a constant temperature for a set period.

  • Quench both reactions simultaneously by adding a saturated aqueous solution of ammonium chloride.

  • Extract the products with an organic solvent (e.g., ethyl acetate), dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the yield of the Michael adduct in each reaction mixture using GC-MS or ¹H NMR spectroscopy with a suitable internal standard.

G Comparative Experimental Workflow cluster_0 Methyl Ester Reaction cluster_1 Ethyl Ester Reaction MethylEster This compound ReactionM Reaction (e.g., Hydrolysis) MethylEster->ReactionM AnalysisM Analysis (e.g., Titration, NMR) ReactionM->AnalysisM ResultM Result M (Rate/Yield) AnalysisM->ResultM Comparison Compare Results ResultM->Comparison EthylEster Ethyl 3-oxocyclopent-1-enecarboxylate ReactionE Reaction (e.g., Hydrolysis) EthylEster->ReactionE AnalysisE Analysis (e.g., Titration, NMR) ReactionE->AnalysisE ResultE Result E (Rate/Yield) AnalysisE->ResultE ResultE->Comparison

Caption: Workflow for comparing the reactivity of the methyl and ethyl esters.

Conclusion

The choice between methyl and ethyl 3-oxocyclopent-1-enecarboxylate in a synthetic sequence should be guided by the nature of the intended transformation. For reactions sensitive to steric hindrance, such as nucleophilic additions to the carbonyl group, the methyl ester is predicted to be the more reactive substrate. This can lead to faster reaction times and potentially higher yields under milder conditions. Conversely, the ethyl ester may offer advantages in situations where slightly lower reactivity is desirable to control selectivity or in processes where steric bulk is not a primary concern. The provided experimental protocols offer a framework for quantifying these reactivity differences within a specific reaction context, enabling a more informed selection of reagents for pharmaceutical and materials science applications.

References

Comparative Analysis of the Biological Activities of Cyclopentenone Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities associated with derivatives of cyclopentenone structures, with a focus on antimicrobial, cytotoxic, and enzyme-inhibiting properties. Due to a scarcity of publicly available data directly pertaining to "Methyl 3-oxocyclopent-1-enecarboxylate" derivatives, this guide leverages experimental findings from closely related cyclopentanone and cyclopentenone analogs to provide a foundational understanding and framework for future research.

The cyclopentenone core is a prevalent motif in numerous natural products and has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as antimicrobial agents, cytotoxic compounds against various cancer cell lines, and inhibitors of key enzymes.[3][4][5][6] This guide aims to summarize the existing data on analogous compounds to inform the screening and development of novel "this compound" derivatives.

Comparative Biological Activity Data

The following tables summarize the biological activities of various cyclopentenone and cyclopentanone derivatives, offering a comparative perspective on their potential efficacy. It is crucial to note that these are not direct derivatives of "this compound" but share the core cyclopentenone/cyclopentanone structure.

Table 1: Antimicrobial Activity of Cyclopentenone and Cyclopentanone Derivatives

Compound ClassDerivative TypeTarget Organism(s)Activity (MIC/MBC in µg/mL)Reference
trans-diamino-cyclopentenones (DCPs)Tetrahydroquinoline analogsStaphylococcus aureus (Sa)MIC: 3.91 - 7.81[2][3]
Methicillin-resistant S. aureus (MRSA)MIC: 3.91 (for specific analogs)[1][2]
Vancomycin-resistant Enterococcus faecalis (VRE)MIC: 0.98 (for a specific analog)[1][2]
Oxime ether of DCP-Methicillin-resistant S. aureus (MRSA)MIC: 0.976[1][3]
Vancomycin-resistant Enterococcus faecalis (VRE)MIC: 3.91[1][3]
2-Octylcyclopentanone-Beta-lactam resistant diabetic wound pathogensBroad-spectrum activity[7]

Table 2: Cytotoxic Activity of Cyclopentanone and Cyclopentenone Derivatives

Compound ClassCell Line(s)Activity (IC50 or Effect)Reference
Cyclopentanone Derivatives (17 of 30 tested)Murine leukemia L1210Exhibited cytotoxic activity[4]
Dihydroxylated cyclopentenone analogues of neocarzinostatin chromophoreLeukemia and various human tumor cell linesActive, carbonyl group essential for activity[1]

Table 3: Enzyme Inhibitory Activity of Cyclopentanone Derivatives

Compound ClassTarget EnzymeActivity (IC50 in µM)Reference
Bis(arylidene)cyclopentanones (para-Cl substituted)α-Amylase7.6 ± 1.4[6]
Bis(arylidene)cyclopentanones (para-Br substituted)α-Amylase6.9 ± 1.8[6]
Substituted Cyclopentane AnalogsAldo-Keto Reductase 1C3 (AKR1C3)1.2 - 3.8[5]

Experimental Protocols

Detailed methodologies are essential for the reproducible screening of novel compounds. Below are generalized protocols for key biological assays based on established methods for similar compound classes.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Enzyme Inhibition Assay (Generic Spectrophotometric Assay)

This protocol can be adapted for various enzymes where activity can be monitored by a change in absorbance.

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions at their optimal concentrations and pH.

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the concentration of the inhibitor that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate a typical experimental workflow and a representative signaling pathway that could be targeted by cyclopentenone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (IC50) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (IC50) characterization->enzyme sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar cytotoxicity->sar enzyme->sar lead_optimization Lead Optimization sar->lead_optimization mechanism Mechanism of Action Studies lead_optimization->mechanism

Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Cyclopentenone Derivative (Potential Inhibitor) inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A representative MAPK signaling pathway potentially targeted by kinase inhibitors.

References

Comparative Bioactivity of Methyl 3-oxocyclopent-1-enecarboxylate and Cyclopentenone Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the potential bioactivity of methyl 3-oxocyclopent-1-enecarboxylate and a class of structurally related, well-characterized bioactive lipids, the cyclopentenone prostaglandins (cyPGs). Due to the shared α,β-unsaturated carbonyl motif within a cyclopentenone ring, a key structural feature for the biological activity of cyPGs, it is hypothesized that this compound may exhibit similar effects. This document outlines relevant bioassay protocols to test this hypothesis and presents a comparative summary of the known activities of various cyPGs to serve as a benchmark for future studies.

Comparison of Bioactive Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins are known to exert a range of biological effects, including anti-inflammatory, anti-proliferative, and antiviral activities.[1] These effects are largely attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways. The following table summarizes the reported bioactivities of several common cyPGs in various assays.

CompoundAssayTarget/Cell LineBioactivity (IC₅₀/EC₅₀)Reference(s)
15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) ** iNOS InhibitionBV-2 (murine microglial cells)~0.2 µM[2]
NF-κB InhibitionHeLa cellsIC₅₀ for IKK activity: ~7.08 µM[3]
PPARγ ActivationHuman T-cell linesEC₅₀ < 1 µM[4]
Cell ViabilityThyroid Papillary Carcinoma (TPC-1) cellsIC₅₀ ~10 µM[5]
Prostaglandin J₂ (PGJ₂) iNOS InhibitionBV-2 (murine microglial cells)~0.8 µM[2]
Prostaglandin A₂ (PGA₂) iNOS InhibitionBV-2 (murine microglial cells)~2 µM[2]
Prostaglandin A₁ (PGA₁) **NF-κB InhibitionJurkat cellsIC₅₀ ~12 µM[3]

Key Bioactivity Assay Protocols

To evaluate the potential bioactivity of this compound, the following experimental protocols, commonly used for characterizing cyPGs, are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines or immune cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., 15d-PGJ₂) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the activation of the transcription factor NF-κB, a key regulator of inflammation.

Protocol:

  • Cell Treatment and Nuclear Extraction: Treat cells (e.g., macrophages or epithelial cells) with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound. After incubation, prepare nuclear extracts.

  • Binding Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the NF-κB consensus binding site.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the shifted band in the presence of the test compound indicates inhibition of NF-κB activation.[1][6][7][8][9]

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the nuclear receptor PPARγ.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.

  • Compound Treatment: Treat the transfected cells with the test compound and a known PPARγ agonist (e.g., rosiglitazone or 15d-PGJ₂) for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates activation of PPARγ.[4][10][11][12][13]

Anti-inflammatory Cytokine Production Assay (ELISA)

This assay quantifies the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells.

Protocol:

  • Cell Stimulation: Seed immune cells (e.g., macrophages or peripheral blood mononuclear cells) and pre-treat with the test compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After 18-24 hours of incubation, collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA using a specific antibody pair for the cytokine of interest (e.g., TNF-α).

    • Coat a 96-well plate with a capture antibody.

    • Add the collected supernatants and standards.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the color development using a microplate reader.[14][15][16][17][18]

  • Quantification: Determine the cytokine concentration in the samples by comparing the absorbance to a standard curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by cyclopentenone prostaglandins and a typical experimental workflow for assessing their bioactivity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by cyPGs cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation Nucleus NF-κB NF-κB (p50/p65)->Nucleus Translocates DNA DNA Nucleus->DNA Binds cyPGs cyPGs cyPGs->IKK Complex Inhibits cyPGs->NF-κB (p50/p65) Directly inhibits DNA binding Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory\nCytokines Leads to

Caption: NF-κB signaling pathway and points of inhibition by cyclopentenone prostaglandins (cyPGs).

Bioactivity_Assay_Workflow cluster_assays Bioactivity Assays Start Start Compound Preparation Compound Preparation Start->Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Viability (MTT) Cell Viability (MTT) Incubation->Cell Viability (MTT) NF-kB Activation (EMSA) NF-kB Activation (EMSA) Incubation->NF-kB Activation (EMSA) PPARγ Activation (Luciferase) PPARγ Activation (Luciferase) Incubation->PPARγ Activation (Luciferase) Cytokine Production (ELISA) Cytokine Production (ELISA) Incubation->Cytokine Production (ELISA) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis NF-kB Activation (EMSA)->Data Analysis PPARγ Activation (Luciferase)->Data Analysis Cytokine Production (ELISA)->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation End End Results Interpretation->End

Caption: General experimental workflow for assessing the bioactivity of test compounds.

References

A Spectroscopic Showdown: Unraveling the Isomers of Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of Methyl 3-oxocyclopent-1-enecarboxylate and its saturated analog, Methyl 3-oxocyclopentanecarboxylate, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side look at their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl 3-oxocyclopentanecarboxylate, the saturated analog of the target compound. This data serves as a crucial baseline for understanding the impact of the double bond in the unsaturated isomers.

Table 1: ¹H NMR Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
Methyl 3-oxocyclopentanecarboxylateCDCl₃3.73s-OCH₃
3.17-3.09m-CH(COOCH₃)
2.55-2.24m-CH₂-C=O and -CH₂-CH(COOCH₃)
2.21-2.04m-CH₂-CH₂-C=O
Table 2: ¹³C NMR Data
CompoundSolventChemical Shift (δ) ppmAssignment
Methyl 3-oxocyclopentanecarboxylateCDCl₃Data not available
This compoundCDCl₃Predicted ~170C=O (ester)
Predicted ~200C=O (ketone)
Predicted ~130-160C=C
Predicted ~52-OCH₃
Predicted ~30-45-CH₂-

Note: Experimentally obtained ¹³C NMR data is not available in the searched public databases for these specific compounds. The predicted values are based on typical chemical shifts for the respective functional groups.

Table 3: Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)Functional Group
Methyl 3-oxocyclopentanecarboxylate1730-1740C=O stretch (ester and ketone)
This compoundPredicted ~1720C=O stretch (ester)
Predicted ~1680C=O stretch (conjugated ketone)
Predicted ~1650C=C stretch
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey m/z values
Methyl 3-oxocyclopentanecarboxylateC₇H₁₀O₃142.15 g/mol [M+H]⁺: 142.06
This compoundC₇H₈O₃140.14 g/mol Predicted M⁺: 140

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For ¹H NMR, the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride plates to create a thin film. For solid samples, a potassium bromide (KBr) pellet is prepared. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which allows for the detection of the molecular ion. The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of Interest cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_output Final Output Isomer1 This compound NMR NMR (¹H, ¹³C) Isomer1->NMR Acquire Spectra IR IR Spectroscopy Isomer1->IR Acquire Spectra MS Mass Spectrometry Isomer1->MS Acquire Spectra Isomer2 Methyl 5-oxocyclopent-1-enecarboxylate Isomer2->NMR Acquire Spectra Isomer2->IR Acquire Spectra Isomer2->MS Acquire Spectra Saturated_Analog Methyl 3-oxocyclopentanecarboxylate Saturated_Analog->NMR Acquire Spectra Saturated_Analog->IR Acquire Spectra Saturated_Analog->MS Acquire Spectra Data_Tables Comparative Data Tables NMR->Data_Tables Generate Data IR->Data_Tables Generate Data MS->Data_Tables Generate Data Structural_Interpretation Structural Interpretation Data_Tables->Structural_Interpretation Compare & Analyze Comparison_Guide Publish Comparison Guide Structural_Interpretation->Comparison_Guide

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

A Comparative Guide to Purity Assessment of Methyl 3-oxocyclopent-1-enecarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like Methyl 3-oxocyclopent-1-enecarboxylate is paramount for ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative analytical techniques. Experimental data and detailed protocols are presented to aid in method selection and implementation.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Below is a comparison of HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Quantification of nuclei in a magnetic field, providing structural and quantitative information.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to a wide range of soluble compounds, providing a primary ratio method of measurement.
Advantages High resolution, sensitivity, and versatility in method development.High efficiency and sensitivity, especially for volatile impurities.High precision and accuracy, does not require a reference standard of the analyte.
Challenges Keto-enol tautomerism in β-keto esters can lead to poor peak shapes on standard columns.[1]The compound must be volatile and thermally stable.Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[1]
Typical Purity Range 95-99.9%95-99.9%90-99.9%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed HPLC method is based on general principles for the analysis of β-keto esters and may require optimization for specific instrumentation and impurity profiles.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point. Due to the potential for keto-enol tautomerism, a mixed-mode or specialized column might provide better peak shape.[1]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the conjugated system in the molecule).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition.

  • Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Purity is determined by the area percent method from the resulting chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.[1]

    • Add 0.6 mL of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.

  • Instrument Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (typically > 30 seconds for quantitative accuracy).[1]

    • Number of Scans (NS): 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity using the established qNMR equation.[1]

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the purity assessment of this compound, starting from sample reception to the final purity report.

Sample Sample Reception (this compound) Preparation Sample Preparation (Dissolution) Sample->Preparation MethodSelection Analytical Method Selection Preparation->MethodSelection HPLC HPLC Analysis MethodSelection->HPLC Non-volatile/ Thermally labile GC GC Analysis MethodSelection->GC Volatile/ Thermally stable qNMR qNMR Analysis MethodSelection->qNMR Primary Method/ Reference Standard Unavailable DataAnalysis Data Analysis (Peak Integration/Quantification) HPLC->DataAnalysis GC->DataAnalysis qNMR->DataAnalysis PurityCalculation Purity Calculation (Area % or qNMR Equation) DataAnalysis->PurityCalculation Report Final Purity Report PurityCalculation->Report

Caption: Workflow for Purity Assessment of this compound.

This guide provides a framework for the purity assessment of this compound. The choice of the most suitable method will depend on the specific requirements of the analysis. For routine quality control, a validated HPLC or GC method is often preferred, while qNMR serves as an excellent tool for the accurate determination of purity without the need for a specific reference standard.

References

A Comparative Analysis of Catalysts for the Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. Methyl 3-oxocyclopent-1-enecarboxylate is a valuable building block in the synthesis of various pharmaceutical agents and natural products. The selection of an appropriate catalyst is paramount in achieving high yields, selectivity, and overall process efficiency. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound, supported by experimental data from analogous transformations.

Catalyst Performance Comparison

The synthesis of this compound typically proceeds via an intramolecular Dieckmann condensation of a diester precursor, such as dimethyl adipate, followed by subsequent reaction steps. The choice of catalyst for the key cyclization step significantly impacts the outcome of the reaction. The following table summarizes the performance of common catalytic systems.

Catalyst TypeCatalyst ExamplePrecursorSolventTemperature (°C)Reaction Time (h)Yield (%)Key Observations
Strong Base (Alkoxide) Sodium Methoxide (NaOMe)Dimethyl AdipateMethanol/TolueneReflux2-4~80-90Classic and effective method for Dieckmann condensation. Requires strictly anhydrous conditions. The initial product is the β-keto ester, which is subsequently protonated.
Strong Base (Hydride) Sodium Hydride (NaH)Dimethyl AdipateToluene/THFReflux2-4~85-95Highly effective and non-reversible base. Generates hydrogen gas, requiring careful handling. Also requires anhydrous conditions.
Lewis Acid Zinc Chloride (ZnCl₂)Not directly applicable for Dieckmann condensation.Not applicableNot applicableNot applicableNot applicableWhile not used for the primary cyclization, Lewis acids like ZnCl₂ are employed in alternative syntheses of cyclopentenone structures, such as in Friedel-Crafts reactions to form related intermediates.[1]
Brønsted Acid Sulfuric Acid (H₂SO₄)3-Oxocyclopentane-1-carboxylic acidMethanol80181Effective for the esterification of the corresponding carboxylic acid to the methyl ester, a related but different transformation.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic procedures. Below are representative experimental protocols for key catalytic approaches.

Protocol 1: Base-Catalyzed Dieckmann Condensation using Sodium Methoxide
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide (1.1 equivalents) and anhydrous toluene.

  • Reaction: Dimethyl adipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium methoxide at room temperature.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield methyl 2-oxocyclopentanecarboxylate.

  • Further Steps: The resulting β-keto ester can be converted to this compound through subsequent steps such as bromination and dehydrobromination.

Protocol 2: Acid-Catalyzed Esterification of 3-Oxocyclopentane-1-carboxylic acid

This protocol describes the synthesis of the saturated analog, which can be a precursor to the target molecule.

  • Reaction Setup: To a solution of 3-oxocyclopentane-1-carboxylic acid (1.0 equivalent) in methanol (10 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 10 drops) is added.[2]

  • Heating: The reaction mixture is heated to 80°C for 1 hour.[2]

  • Quenching and Extraction: After cooling to room temperature, the solvent is removed under reduced pressure. A small amount of water is added to the residue, and the pH is adjusted to 8 with a saturated sodium bicarbonate solution. The mixture is then extracted three times with ethyl acetate.[2]

  • Isolation: The combined organic phases are dried over anhydrous sodium sulfate and concentrated to afford methyl 3-oxocyclopentanecarboxylate.[2]

Visualization of Synthetic Pathways

The synthesis of this compound can be visualized through the following workflows.

G cluster_0 Dieckmann Condensation Pathway Dimethyl Adipate Dimethyl Adipate Catalyst1 Base Catalyst (e.g., NaOMe, NaH) Dimethyl Adipate->Catalyst1 Intramolecular Condensation Methyl 2-oxocyclopentanecarboxylate Methyl 2-oxocyclopentanecarboxylate Further Steps\n(e.g., Bromination,\nDehydrobromination) Further Steps (e.g., Bromination, Dehydrobromination) Methyl 2-oxocyclopentanecarboxylate->Further Steps\n(e.g., Bromination,\nDehydrobromination) This compound This compound Catalyst1->Methyl 2-oxocyclopentanecarboxylate Further Steps\n(e.g., Bromination,\nDehydrobromination)->this compound G cluster_1 Alternative Pathway via Esterification 3-Oxocyclopentane-1-carboxylic acid 3-Oxocyclopentane-1-carboxylic acid Catalyst2 Acid Catalyst (e.g., H₂SO₄) 3-Oxocyclopentane-1-carboxylic acid->Catalyst2 Esterification Methyl 3-oxocyclopentanecarboxylate Methyl 3-oxocyclopentanecarboxylate Dehydrogenation/\nOxidation Dehydrogenation/ Oxidation Methyl 3-oxocyclopentanecarboxylate->Dehydrogenation/\nOxidation This compound This compound Catalyst2->Methyl 3-oxocyclopentanecarboxylate Dehydrogenation/\nOxidation->this compound

References

A Comparative Guide to the Efficacy of Cyclopentanone Derivatives in Fragrance Formulations with a Focus on Methyl 3-oxocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-oxocyclopent-1-enecarboxylate is a chemical compound with potential applications in the fragrance industry. However, a comprehensive review of publicly available scientific literature, patents, and fragrance databases reveals a significant lack of specific data regarding its organoleptic properties, performance in fragrance formulations, and direct comparisons with other common fragrance ingredients. This guide, therefore, aims to provide a framework for evaluating the efficacy of such cyclopentanone derivatives. It outlines the standard experimental protocols used in the fragrance industry for sensory analysis and performance testing. While direct comparative data for this compound is not available, this document serves as a template for researchers and fragrance chemists to conduct their own evaluations and comparisons against established alternatives like Hedione (Methyl dihydrojasmonate) and Galaxolide.

General Overview of Cyclopentanone Derivatives in Fragrance

Cyclopentanone and its derivatives are a known class of compounds utilized in perfumery. They can contribute a range of scent profiles, often characterized by fruity, floral, and jasmine-like notes. The specific odor characteristics are highly dependent on the substitutions on the cyclopentanone ring. For instance, certain alkyl-substituted cyclopentanones are known for their fruity and floral notes. Due to this diversity, cyclopentanone derivatives are versatile ingredients in creating complex and appealing fragrance compositions.

Comparative Performance Data (Template)

The following table is a template designed to summarize the quantitative data from sensory and performance evaluations of fragrance ingredients. The data for "Alternative A" and "Alternative B" are hypothetical and represent the types of values that would be collected during experimental testing. The row for this compound is intentionally left blank to highlight the absence of available data and to serve as a framework for future research.

Parameter This compound Alternative A (e.g., Hedione) Alternative B (e.g., Galaxolide)
Odor Profile -Floral, Jasmine, CitrusMusk, Powdery, Sweet
Odor Threshold (ppm) -0.50.1
Intensity (at 1% in Ethanol) -7.5 / 108.0 / 10
Longevity on Blotter (hours) -48>100
Substantivity on Fabric (days) -27
Diffusion (Radius in cm after 1 hr) -1510

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of fragrance ingredients. Below are standard protocols for key experiments.

1. Sensory Evaluation by a Trained Panel

  • Objective: To characterize the odor profile and intensity of the fragrance material.

  • Materials:

    • Test substance (e.g., this compound) diluted in a suitable solvent (e.g., 1% in ethanol).

    • Reference standards (e.g., Hedione, Galaxolide) at the same concentration.

    • Odor-free smelling strips (blotters).

    • A panel of at least 5-10 trained sensory analysts.

    • A controlled environment with neutral airflow and temperature.

  • Procedure:

    • Dip the smelling strips into the diluted fragrance solutions to a depth of 1 cm.

    • Allow the solvent to evaporate for 30 seconds.

    • Present the strips blindly and in a randomized order to the panelists.

    • Panelists evaluate the odor based on a standardized questionnaire, describing the scent profile (e.g., fruity, floral, woody) and rating the intensity on a scale of 1 to 10.

    • Evaluations are typically conducted at different time intervals (e.g., immediately, after 1 hour, after 4 hours, after 24 hours) to assess the evolution of the scent.

2. Determination of Odor Threshold

  • Objective: To determine the lowest concentration of the substance that can be detected by the human nose.

  • Methodology:

    • Prepare a series of dilutions of the test substance in an odorless solvent (e.g., water or air for olfactometry).

    • Use a forced-choice method (e.g., triangular or duo-trio test) where panelists are presented with the diluted sample and one or two blanks.

    • The threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the sample containing the odorant.

3. Longevity and Substantivity Assessment

  • Objective: To measure how long the fragrance lasts on a substrate.

  • Protocol for Longevity on Blotter:

    • Apply a standardized amount of the fragrance solution to a smelling strip.

    • Evaluate the intensity of the odor at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours) until the scent is no longer detectable.

  • Protocol for Substantivity on Fabric:

    • Treat fabric swatches (e.g., cotton) with a standardized amount of the fragrance during a simulated washing or rinsing process.

    • The fabric is then air-dried.

    • A sensory panel evaluates the odor intensity of the dry fabric at various time points (e.g., 1, 3, and 7 days).

Visualizations

Diagram 1: Experimental Workflow for Fragrance Efficacy Evaluation

G cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis cluster_report Reporting Prep Sample Preparation (Dilution in Ethanol) Sensory Sensory Panel Evaluation (Odor Profile & Intensity) Prep->Sensory Threshold Odor Threshold Determination Prep->Threshold Longevity Longevity & Substantivity (Blotter & Fabric) Prep->Longevity Analysis Statistical Analysis Sensory->Analysis Threshold->Analysis Longevity->Analysis Comparison Comparative Analysis vs. Alternatives Analysis->Comparison Report Final Efficacy Report Comparison->Report

Caption: Workflow for evaluating the efficacy of a new fragrance ingredient.

Diagram 2: Logical Relationship in Comparative Fragrance Assessment

G cluster_target Target Compound cluster_alternatives Alternatives cluster_criteria Evaluation Criteria Target This compound Criteria Odor Profile Longevity Intensity Threshold Target->Criteria Evaluated Against AltA Alternative A (e.g., Hedione) AltA->Criteria Evaluated Against AltB Alternative B (e.g., Galaxolide) AltB->Criteria Evaluated Against

Caption: Logical framework for comparing a target fragrance compound against alternatives.

Safety Operating Guide

Safe Disposal of Methyl 3-oxocyclopent-1-enecarboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Methyl 3-oxocyclopent-1-enecarboxylate (CAS No. 108384-35-6), ensuring compliance with safety protocols and minimizing environmental impact.

Hazard and Safety Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2: Toxic to aquatic life with long lasting effects.[2]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing fumes, mist, or vapors.[1]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

Quantitative Data Summary

Hazard IdentificationClassification
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H315, H319, H335, H411
Precautionary Statements P261, P264, P270, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P501

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed waste disposal company.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed waste container.
  • The container should be made of a material compatible with the chemical.
  • Clearly label the container with the chemical name and associated hazards.

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
  • The storage area should be secure and accessible only to authorized personnel.

3. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
  • The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful emissions.[1]

4. Spill Management:

  • In the event of a spill, stop the leak if it is safe to do so.
  • For small spills, absorb the chemical with a dry, inert material (e.g., vermiculite, sand, or earth) and place it into a suitable container for disposal.
  • For large spills, dike the area to prevent spreading and collect the material for disposal.
  • Ensure the area is well-ventilated during cleanup.
  • All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Labeled Container A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Segregate from Incompatible Materials C->D E Contact Licensed Waste Disposal Company D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Incineration F->G

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxocyclopent-1-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxocyclopent-1-enecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.